Jun13296
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C30H34N6O |
|---|---|
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
2-methyl-5-[(1S,5R)-8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl]-N-[(1R)-1-[2-(1-methylpyrazol-4-yl)quinolin-4-yl]ethyl]benzamide |
InChI |
InChI=1S/C30H34N6O/c1-19-9-10-22(36-17-23-11-12-24(18-36)35(23)4)13-26(19)30(37)32-20(2)27-14-29(21-15-31-34(3)16-21)33-28-8-6-5-7-25(27)28/h5-10,13-16,20,23-24H,11-12,17-18H2,1-4H3,(H,32,37)/t20-,23-,24+/m1/s1 |
Clé InChI |
WOYUEECHXFGKHF-HUVFLSCGSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Jun13296: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jun13296 is a novel, orally bioavailable, quinoline-based inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) papain-like protease (PLpro).[1][2][3][4] Developed by researchers at Rutgers University, this compound presents a promising next-generation therapeutic strategy for COVID-19, exhibiting potent antiviral and anti-inflammatory properties.[1] Notably, this compound demonstrates efficacy against SARS-CoV-2 variants that are resistant to current antiviral treatments, such as nirmatrelvir (B3392351) (a component of Paxlovid). This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways.
Core Mechanism of Action: Inhibition of SARS-CoV-2 PLpro
The primary mechanism of action of this compound is the inhibition of the SARS-CoV-2 papain-like protease (PLpro). PLpro is a critical viral enzyme with a dual role in the viral life cycle:
-
Viral Polyprotein Processing: PLpro is responsible for cleaving the viral polyprotein at three specific sites, leading to the release of non-structural proteins 1, 2, and 3 (nsp1, nsp2, and nsp3). These proteins are essential for the formation of the viral replication and transcription complex (RTC), which is necessary for the virus to replicate its genetic material and produce new viral particles.
-
Immune Evasion: PLpro also acts as a deubiquitinase (DUB) and a deISGylase, removing ubiquitin and interferon-stimulated gene 15 (ISG15) modifications from host cell proteins. These modifications are crucial signals in the innate immune response to viral infections. By removing them, PLpro effectively dampens the host's antiviral defenses, allowing the virus to replicate unchecked.
This compound is a non-covalent inhibitor that binds to the PLpro active site, specifically targeting the Val70Ub binding site. This binding event physically obstructs the enzyme's ability to process both viral and host substrates. By inhibiting PLpro, this compound exerts a dual therapeutic effect: it directly curtails viral replication by preventing the formation of the RTC and it enhances the host's innate immune response by preventing the removal of ubiquitin and ISG15.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for this compound Evaluation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| Ki (PLpro) | 8.8 nM | Inhibitory constant against SARS-CoV-2 PLpro, indicating high binding affinity. |
| IC50 (PLpro) | 0.13 µM | Half-maximal inhibitory concentration against PLpro in an enzymatic assay. |
| EC50 (Antiviral) | 0.1 µM | Half-maximal effective concentration in a cell-based antiviral assay. |
| EC50 (Nirmatrelvir-resistant mutant) | 0.22 µM | Antiviral activity against a nirmatrelvir-resistant SARS-CoV-2 strain. |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Route |
| Cmax | 6957 ng/mL | Oral |
| Tmax | 2 and 8 hours | Oral |
| T1/2 | 3.4 hours | Oral |
| Oral Bioavailability (F) | 32.8% | Oral |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of SARS-CoV-2 Infection
| Parameter | This compound Treatment | Control (Untreated) |
| 5-Day Survival Rate | 90% | 0% |
| Lung Viral Titer Reduction | >1 log10 | N/A |
Experimental Protocols
PLpro Enzymatic Inhibition Assay
The inhibitory activity of this compound against SARS-CoV-2 PLpro was determined using a fluorescence resonance energy transfer (FRET)-based assay.
-
Reagents: Recombinant SARS-CoV-2 PLpro, fluorogenic substrate (e.g., Ub-AMC or ISG15-AMC), assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT), this compound at various concentrations.
-
Procedure:
-
PLpro enzyme is pre-incubated with varying concentrations of this compound in the assay buffer for a defined period (e.g., 30 minutes) at room temperature in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is monitored over time using a plate reader at the appropriate excitation and emission wavelengths.
-
The initial reaction rates are calculated from the linear portion of the fluorescence curves.
-
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Antiviral Activity Assay in Cell Culture
The antiviral efficacy of this compound was evaluated in a cell-based assay using a SARS-CoV-2 infection model.
-
Cell Line: Vero-ACE2-TMPRSS2 cells, which are susceptible to SARS-CoV-2 infection.
-
Virus: SARS-CoV-2 isolate (e.g., wild-type or a specific variant of concern).
-
Procedure:
-
Vero-ACE2-TMPRSS2 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of this compound.
-
Following a short incubation period, the cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
After a defined incubation period (e.g., 48-72 hours), the extent of viral-induced cytopathic effect (CPE) is assessed, or the viral load in the supernatant is quantified by RT-qPCR or plaque assay.
-
-
Data Analysis: The EC50 value, representing the concentration of the compound that inhibits viral replication by 50%, is calculated by plotting the percentage of viral inhibition against the drug concentration.
In Vivo Efficacy Studies in a Mouse Model
The in vivo therapeutic potential of this compound was assessed in a lethal SARS-CoV-2 infection mouse model.
-
Animal Model: K18-hACE2 transgenic mice, which express human ACE2 and are susceptible to severe SARS-CoV-2 infection.
-
Study Design:
-
Mice are infected intranasally with a lethal dose of a mouse-adapted strain of SARS-CoV-2.
-
Treatment with this compound (administered orally) or a vehicle control is initiated at a specified time point post-infection and continued for a defined duration (e.g., once or twice daily for 5 days).
-
-
Endpoints:
-
Survival: Mice are monitored daily for morbidity and mortality, and survival curves are generated.
-
Body Weight: Body weight is measured daily as an indicator of disease progression.
-
Viral Load: At specific time points, lung tissues are harvested, and the viral titers are determined by plaque assay or RT-qPCR.
-
Histopathology: Lung tissues are collected for histopathological analysis to assess the extent of inflammation and tissue damage.
-
Cytokine Levels: The levels of pro-inflammatory cytokines (e.g., IL-6, IFN-γ) in the lung tissue or blood are measured to assess the anti-inflammatory effects of the compound.
-
-
Data Analysis: Statistical analysis is performed to compare the outcomes between the this compound-treated and control groups.
Conclusion
This compound is a potent and orally bioavailable inhibitor of the SARS-CoV-2 papain-like protease with a dual mechanism of action that combines direct antiviral activity with the enhancement of the host's innate immune response. Preclinical data demonstrate its significant potential as a therapeutic agent for COVID-19, including its efficacy against resistant viral strains. Further clinical development of this compound is warranted to evaluate its safety and efficacy in humans.
References
Quinoline-Based Inhibitors: A Technical Deep Dive into Combating COVID-19
For Researchers, Scientists, and Drug Development Professionals
The global scientific community has been in a race against time to develop effective therapeutics since the emergence of SARS-CoV-2. Among the diverse chemical scaffolds explored, quinoline-based compounds have emerged as a promising class of inhibitors targeting various stages of the viral life cycle. This technical guide provides an in-depth analysis of the mechanisms, quantitative efficacy, and experimental evaluation of quinoline (B57606) derivatives as potential anti-COVID-19 agents.
Core Mechanisms of Action
Quinoline derivatives have demonstrated the ability to inhibit SARS-CoV-2 through multiple mechanisms of action. The primary targets include viral enzymes essential for replication and host factors involved in viral entry.
-
Inhibition of Viral Enzymes:
-
RNA-dependent RNA polymerase (RdRp): This enzyme is crucial for the replication of the viral RNA genome. Several quinoline and quinazoline (B50416) derivatives have been identified as potent inhibitors of SARS-CoV-2 RdRp, effectively halting viral RNA synthesis.[1][2][3][4]
-
Papain-Like Protease (PLpro): PLpro is a key cysteine protease required for processing the viral polyprotein and is also implicated in suppressing the host's innate immune response.[5][6] Novel quinoline-based inhibitors have been designed to target PLpro, demonstrating both antiviral and anti-inflammatory potential.[5][6][7]
-
Main Protease (Mpro or 3CLpro): Mpro is another critical viral protease responsible for cleaving the viral polyprotein into functional proteins.[7][8] In silico and in vitro studies have identified quinoline analogs that show favorable binding and inhibitory activity against SARS-CoV-2 Mpro.[9][10][11][12]
-
-
Inhibition of Viral Entry:
-
ACE2 Receptor Interference: The well-known quinoline derivatives, chloroquine (B1663885) (CQ) and hydroxychloroquine (B89500) (HCQ), have been investigated for their potential to interfere with the binding of the viral spike protein to the host's angiotensin-converting enzyme 2 (ACE2) receptor.[13][14] The proposed mechanism involves the inhibition of terminal glycosylation of the ACE2 receptor.[14] Some studies also suggest that certain quinoline compounds can inhibit the interaction between the spike protein's receptor-binding domain (RBD) and ACE2.[15]
-
Endosomal Acidification: CQ and HCQ are known to increase the pH of endosomes, which can inhibit the pH-dependent cleavage of the spike protein by host proteases like cathepsins, a step necessary for viral entry through the endocytic pathway.[13][16]
-
Quantitative Data on Quinoline-Based Inhibitors
The following tables summarize the quantitative data from various studies on the efficacy of quinoline-based compounds against SARS-CoV-2.
Table 1: Inhibition of SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp)
| Compound | EC50 (µM) | CC50 (µM) | Cell Line | Reference |
| I-13e | 0.87 ± 0.12 | > 100 | HEK293T | [2] |
| I-13h | 1.23 ± 0.21 | > 100 | HEK293T | [2] |
| I-13i | 1.56 ± 0.25 | > 100 | HEK293T | [2] |
| Remdesivir (control) | 0.54 ± 0.08 | > 100 | HEK293T | [2] |
Table 2: Inhibition of SARS-CoV-2 Papain-Like Protease (PLpro)
| Compound | IC50 (µM) | Antiviral EC50 (µM) | Cell Line | Reference |
| Jun13296 | Not specified | Potent in vivo | Not specified | [5][6] |
| Jun12682 | Not specified | Less potent than this compound | Not specified | [5] |
Table 3: In Vitro Antiviral Activity of Quinoline-Morpholine Hybrids
| Compound | EC50 (µM) in Caco-2 | EC50 (µM) in Vero 76 | CC50 (µM) in Caco-2 | CC50 (µM) in Vero 76 | Selectivity Index (SI) in Caco-2 | Selectivity Index (SI) in Vero 76 | Reference |
| 1 | 18.9 ± 10.0 | 2.9 ± 2.5 | 93.7 ± 25.9 | >100 | 4.9 | >34.5 | [17] |
| 2 | 5.9 ± 3.2 | 1.5 ± 1.0 | 27.4 ± 1.2 | 89.0 ± 3.0 | 4.6 | 59.3 | [17] |
| 3 | 15.9 ± 14.1 | 2.5 ± 2.1 | 63.3 ± 14.7 | >100 | 4.0 | >40.0 | [17] |
| 4 | 11.8 ± 10.9 | 2.9 ± 2.2 | 55.8 ± 11.9 | >100 | 4.7 | >34.5 | [17] |
| Chloroquine (CQ) | 12.7 ± 18.7 | 3.1 ± 2.7 | >100 | >100 | >7.9 | >32.3 | [17] |
Table 4: In Silico Docking Scores against SARS-CoV-2 Main Protease (Mpro)
| Compound | Docking Score (kcal/mol) - Monomer | Docking Score (kcal/mol) - Dimer | Reference |
| 4b | -8.2 | -8.88 | [9] |
| 4c | -8.1 | -8.9 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of quinoline-based inhibitors.
Cell-Based SARS-CoV-2 RdRp Inhibition Assay
This assay is designed to screen for inhibitors of the viral RNA-dependent RNA polymerase in a cellular context.[1][2]
-
Cell Culture: HEK293T cells are cultured in appropriate media and conditions.
-
Transfection: Cells are co-transfected with plasmids encoding the SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8) and a reporter gene, such as Gaussia luciferase (Gluc), flanked by viral UTRs.
-
Compound Treatment: Following transfection, the cells are treated with various concentrations of the test compounds.
-
Incubation: The treated cells are incubated for a specified period (e.g., 24 hours) to allow for viral RNA synthesis and reporter protein expression.
-
Luciferase Assay: The supernatant is collected, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates inhibition of RdRp.
-
Cytotoxicity Assay: In parallel, a cell viability assay (e.g., CCK-8) is performed to determine the cytotoxicity of the compounds.[2]
-
Data Analysis: The EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values are calculated from the dose-response curves.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is a standard method to quantify the titer of neutralizing antibodies or to evaluate the antiviral activity of compounds by measuring the reduction in viral plaques.[18][19][20]
-
Cell Seeding: A monolayer of susceptible cells (e.g., Vero E6 or Caco-2) is prepared in multi-well plates.[18][20]
-
Compound Dilution: The test compounds are serially diluted to various concentrations.
-
Virus-Compound Incubation: A known amount of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU) is incubated with the different dilutions of the compound for a specific time (e.g., 1 hour at 37°C).[21][22]
-
Infection: The compound-virus mixture is added to the cell monolayers and incubated to allow for viral adsorption.
-
Overlay: After the adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict the spread of the virus, leading to the formation of localized plaques.[20]
-
Incubation: The plates are incubated for several days to allow for plaque formation.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to a virus-only control. The EC50 value is determined as the concentration of the compound that causes a 50% reduction in the number of plaques.
Visualizing the Landscape of Quinoline Inhibition
The following diagrams, generated using the DOT language, illustrate key concepts related to the action of quinoline-based inhibitors.
Caption: Mechanisms of action for different classes of quinoline-based inhibitors targeting SARS-CoV-2.
Caption: Workflow for the cell-based SARS-CoV-2 RdRp inhibition assay.
Caption: Experimental workflow for the Plaque Reduction Neutralization Test (PRNT).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abifina.org.br [abifina.org.br]
- 5. news-medical.net [news-medical.net]
- 6. Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rutgers University Office of Research logo [techfinder.rutgers.edu]
- 8. Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. Quinoline analogue as a potential inhibitor of SARS-CoV-2 main protease: ADMET prediction, molecular docking and dynamics simulation analysis | European Journal of Chemistry [eurjchem.com]
- 11. In Silico Study of Coumarins and Quinolines Derivatives as Potent Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel main protease inhibitors of COVID-19: quinoxalino[2,1-b]quinazolin-12-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydroxychloroquine in COVID-19: Potential Mechanism of Action Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Review: Hydroxychloroquine and Chloroquine for Treatment of SARS-CoV-2 (COVID-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Clioquinol and analogues as novel inhibitors of Severe Acute Respiratory Syndrome Coronavirus 2 infection, ACE2 and ACE2 - Spike protein interaction in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chloroquine and hydroxychloroquine during the COVID-19 pandemic - Wikipedia [en.wikipedia.org]
- 17. Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neutralization Assay for SARS-CoV-2 Infection: Plaque Reduction Neutralization Test | Springer Nature Experiments [experiments.springernature.com]
- 19. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 20. Plaque Reduction Neutralization Test (PRNT) Accuracy in Evaluating Humoral Immune Response to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Validation and Establishment of the SARS-CoV-2 Lentivirus Surrogate Neutralization Assay as a Prescreening Tool for the Plaque Reduction Neutralization Test - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
Jun13296: A Technical Guide to a Novel Quinoline-Based Inhibitor Targeting the Val70Ub Binding Site of SARS-CoV-2 PLpro
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Jun13296, a promising oral antiviral candidate targeting the papain-like protease (PLpro) of SARS-CoV-2. This document details the mechanism of action, quantitative efficacy, and the experimental protocols utilized in its development and evaluation.
Introduction
The ongoing evolution of SARS-CoV-2 and the emergence of drug-resistant variants necessitate the development of novel antiviral therapeutics with distinct mechanisms of action.[1][2] this compound is a quinoline-based, noncovalent inhibitor of SARS-CoV-2 PLpro, a critical enzyme for viral replication and a key player in the virus's ability to evade the host's innate immune response.[2][3] Unlike existing therapies such as Paxlovid, which targets the main protease (Mpro), this compound offers a different therapeutic approach, demonstrating efficacy against nirmatrelvir-resistant strains.[1] This guide explores the specifics of this compound's interaction with the Val70Ub binding site of PLpro and its potential as a next-generation COVID-19 therapeutic.
Mechanism of Action
This compound exerts its antiviral effects by targeting the Val70Ub binding site of the SARS-CoV-2 PLpro. PLpro is a multifunctional enzyme essential for processing the viral polyprotein, a crucial step in the viral replication cycle. Furthermore, PLpro possesses deubiquitinase (DUB) and deISGylase activity, cleaving ubiquitin and ISG15 (interferon-stimulated gene 15) from host proteins. This action antagonizes the host's innate immune response, thereby facilitating viral propagation.
By binding to the Val70Ub site, this compound inhibits these enzymatic functions, leading to a dual therapeutic effect: direct suppression of viral replication and restoration of the host's antiviral immunity.
Signaling Pathway of SARS-CoV-2 PLpro and Inhibition by this compound
The following diagram illustrates the role of PLpro in the viral life cycle and host immune evasion, and the point of intervention for this compound.
Caption: SARS-CoV-2 PLpro's dual function and this compound's inhibitory action.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its analogs, providing a comparative overview of their efficacy and pharmacokinetic properties.
Table 1: In Vitro Efficacy of this compound and Analogs
| Compound | PLpro IC50 (µM) | PLpro Ki (nM) | Antiviral EC50 (µM) |
| This compound | - | 8.8 | 0.1 |
| Jun12682 | - | - | - |
| Jun12665 | - | - | - |
| Jun13338 | - | - | - |
Data sourced from publicly available research.
Table 2: Antiviral Activity of this compound Against SARS-CoV-2 Variants
| SARS-CoV-2 Variant/Mutant | This compound EC50 (µM) | Jun12682 EC50 (µM) | Nirmatrelvir EC50 (µM) |
| WA1 | Potent Inhibition | Potent Inhibition | Potent Inhibition |
| XBB.1.16 | Potent Inhibition | Potent Inhibition | Potent Inhibition |
| JN.1 | Potent Inhibition | Potent Inhibition | Potent Inhibition |
| rNsp5-L50F/E166V (Nirmatrelvir-resistant) | 0.47 | More potent than Nirmatrelvir | >1 |
| rNsp5-L50F/E166A/L167F (Nirmatrelvir-resistant) | 0.22 | More potent than Nirmatrelvir | 0.63 |
Data represents consistent antiviral potency against various strains.
Table 3: In Vivo Efficacy of this compound in a SARS-CoV-2 Mouse Model
| Treatment Group | 5-Day Survival Rate | Key Observations |
| This compound | 90% | Reduced weight loss, decreased lung viral titers, prevented lung inflammation. |
| Jun12682 (low dose) | 40% | Moderate efficacy at the same low dose as this compound. |
| Untreated | 0% | - |
This compound provided strong inflammation protection at a dosage of 75 mg/kg.
Table 4: Pharmacokinetic Properties of this compound
| Parameter | Value |
| Oral Bioavailability (F) | 32.8% |
| Plasma Release Pattern | Biphasic, with peaks at 2 and 8 hours (oral) and 2 and 4 hours (intravenous). |
After oral dosing, this compound levels remained above the effective antiviral concentration for over eight hours.
Experimental Protocols
The development and evaluation of this compound involved a series of key experiments. The detailed methodologies are outlined below.
PLpro Enzymatic Assay (General Protocol)
A fluorescence resonance energy transfer (FRET)-based assay is commonly used to determine the enzymatic activity of PLpro and the inhibitory effects of compounds like this compound.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 PLpro enzyme.
-
Fluorogenic peptide substrate (e.g., Z-RLRGG-AMC).
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT).
-
Test compounds (this compound and analogs) dissolved in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a fixed concentration of PLpro enzyme to each well of the 384-well plate.
-
Add the diluted test compounds to the respective wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at regular intervals using a plate reader (Excitation: ~340 nm, Emission: ~460 nm).
-
Calculate the rate of reaction from the linear phase of the fluorescence curve.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be determined using the Cheng-Prusoff equation.
-
In Vivo Antiviral Efficacy in a SARS-CoV-2 Mouse Model (General Protocol)
Animal models are crucial for evaluating the in vivo efficacy of antiviral candidates.
-
Animal Model:
-
K18-hACE2 transgenic mice, which express the human ACE2 receptor, are commonly used as they are susceptible to SARS-CoV-2 infection.
-
-
Procedure:
-
House the mice in a Biosafety Level 3 (BSL-3) facility.
-
Infect the mice intranasally with a lethal dose of a mouse-adapted strain of SARS-CoV-2.
-
Initiate treatment with the test compound (this compound) via oral gavage at a specified dosage and frequency (e.g., 75 mg/kg, once or twice daily) for a defined period (e.g., 5 days). A vehicle control group and a comparator group (e.g., Jun12682) should be included.
-
Monitor the mice daily for clinical signs of disease, including weight loss and mortality, for a period of at least 14 days post-infection.
-
At specific time points (e.g., day 5 post-infection), a subset of mice from each group is euthanized, and lung tissues are harvested.
-
Quantify the viral load in the lung tissue using quantitative reverse transcription PCR (qRT-PCR) or a plaque assay.
-
Perform histopathological analysis of lung tissues to assess the extent of inflammation and tissue damage.
-
X-ray Crystallography for PLpro-Inhibitor Complex (General Protocol)
X-ray crystallography is employed to determine the three-dimensional structure of the PLpro enzyme in complex with an inhibitor, providing insights into the binding mode.
-
Protein Expression and Purification:
-
Express recombinant SARS-CoV-2 PLpro in a suitable expression system (e.g., E. coli).
-
Purify the protein to high homogeneity using chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).
-
-
Crystallization:
-
Mix the purified PLpro with a molar excess of the inhibitor (this compound).
-
Screen for crystallization conditions using vapor diffusion methods (hanging drop or sitting drop) with various commercially available crystallization screens.
-
Optimize the initial hit conditions to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data using appropriate software (e.g., XDS, MOSFLM).
-
Solve the crystal structure using molecular replacement with a known PLpro structure as a search model.
-
Refine the structure and build the inhibitor molecule into the electron density map using software like Coot and Phenix.
-
Experimental and Developmental Workflow
The development of this compound followed a structured workflow, from initial design to in vivo validation.
Caption: The developmental workflow for the this compound inhibitor.
Conclusion
This compound represents a significant advancement in the development of oral antiviral therapeutics for COVID-19. Its novel mechanism of action, targeting the Val70Ub binding site of SARS-CoV-2 PLpro, provides a much-needed alternative to existing treatments and demonstrates efficacy against drug-resistant viral strains. The potent in vitro and in vivo activity, coupled with favorable pharmacokinetic properties, positions this compound as a promising candidate for further clinical development. This technical guide provides a comprehensive overview for researchers and drug development professionals to understand and build upon the foundational work of this important antiviral compound.
References
Jun13296: A Technical Whitepaper on its Dual Antiviral and Immunomodulatory Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Jun13296, a novel, orally bioavailable quinoline-based inhibitor of the SARS-CoV-2 papain-like protease (PLpro). This compound demonstrates a dual mechanism of action, exhibiting both potent antiviral and significant immunomodulatory effects. This whitepaper details the core preclinical data, experimental methodologies, and proposed mechanisms of action for this promising therapeutic candidate.
Core Compound Profile
This compound is a non-covalent inhibitor designed to target the papain-like protease (PLpro) of SARS-CoV-2, an essential enzyme for viral replication and a key player in the virus's ability to evade the host's innate immune response.[1] By inhibiting PLpro, this compound directly curtails viral polyprotein processing and also mitigates the downstream dysregulation of the host's inflammatory signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its predecessor, Jun12682, derived from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | This compound | Jun12682 | Reference |
| PLpro Enzymatic Inhibition (Kᵢ) | 8.8 nM | - | [1] |
| Antiviral Activity (EC₅₀) | 0.1 µM | >10 µM | [1] |
Table 2: In Vivo Efficacy of this compound in a SARS-CoV-2 Mouse Model
| Parameter | This compound | Jun12682 | Untreated | Reference |
| 5-Day Survival Rate | 90% | 40% | 0% | [2] |
| Inflammation Protection (at 75 mg/kg) | Strong | Moderate | - | [2] |
Table 3: Pharmacokinetic Profile of this compound
| Parameter | Value | Reference |
| Oral Bioavailability | 32.8% | [1] |
| Plasma Release Pattern (Oral) | Biphasic peaks at 2 and 8 hours | |
| Plasma Release Pattern (Intravenous) | Biphasic peaks at 2 and 4 hours |
Dual Antiviral and Immunomodulatory Mechanism of Action
This compound's therapeutic potential stems from its dual activity targeting the SARS-CoV-2 PLpro.
Antiviral Activity: PLpro is a viral cysteine protease responsible for cleaving the nsp1/2, nsp2/3, and nsp3/4 junctions of the viral polyprotein, a critical step in the formation of the viral replication-transcription complex. By inhibiting this enzymatic activity, this compound directly blocks viral replication.
Immunomodulatory Activity: Beyond its role in viral replication, PLpro also exhibits deubiquitinase (DUB) and deISGylase activity. It can remove ubiquitin and ISG15 protein conjugates from host proteins, a mechanism the virus employs to antagonize the host's innate immune response, particularly the type I interferon pathway.[3] The inhibition of PLpro's DUB and deISGylase functions by this compound is believed to restore the host's antiviral immune response and reduce the excessive inflammatory cytokine activity associated with severe COVID-19, such as the reduction of interleukin 6 (IL-6) and interferon γ (IFN-γ).[3]
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
SARS-CoV-2 PLpro Enzymatic Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against SARS-CoV-2 PLpro.
-
Method: A fluorescence resonance energy transfer (FRET)-based assay was employed.
-
Procedure:
-
Recombinant SARS-CoV-2 PLpro was expressed and purified.
-
A fluorogenic substrate, Ub-AMC (Ubiquitin-7-amino-4-methylcoumarin), was used.
-
The assay was performed in a buffer containing 20 mM HEPES (pH 7.5), 100 mM NaCl, and 1 mM DTT.
-
This compound was serially diluted and pre-incubated with the PLpro enzyme.
-
The reaction was initiated by the addition of the Ub-AMC substrate.
-
The fluorescence signal, resulting from the cleavage of the substrate by PLpro, was monitored over time using a fluorescence plate reader.
-
The rate of reaction was calculated, and the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) were determined by fitting the data to a dose-response curve.
-
Cell-Based Antiviral Assay
-
Objective: To evaluate the antiviral efficacy of this compound against SARS-CoV-2 in a cellular context.
-
Cell Line: Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, were used.
-
Procedure:
-
Vero E6 cells were seeded in 96-well plates and incubated overnight.
-
The cells were treated with serial dilutions of this compound for a short period before infection.
-
The cells were then infected with a known titer of SARS-CoV-2.
-
After an incubation period to allow for viral replication, the viral-induced cytopathic effect (CPE) was quantified.
-
Alternatively, the viral load in the cell supernatant was quantified using quantitative reverse transcription PCR (qRT-PCR).
-
The half-maximal effective concentration (EC₅₀) was calculated based on the reduction of CPE or viral load.
-
In Vivo Efficacy in a SARS-CoV-2 Mouse Model
-
Objective: To assess the in vivo antiviral and immunomodulatory efficacy of this compound.
-
Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to lethal SARS-CoV-2 infection.
-
Procedure:
-
Mice were intranasally infected with SARS-CoV-2.
-
Oral treatment with this compound, Jun12682, or a vehicle control was initiated post-infection.
-
The animals were monitored daily for body weight changes and survival for a defined period (e.g., 5 days).
-
At the end of the study, or upon euthanasia, lung tissues were collected.
-
Viral titers in the lungs were determined by plaque assay or qRT-PCR.
-
Lung tissues were also subjected to histopathological analysis to assess inflammation and tissue damage.
-
Levels of inflammatory cytokines (e.g., IL-6, IFN-γ) in lung homogenates or serum were measured using methods like ELISA or cytokine bead array.
-
Pharmacokinetic (PK) Studies
-
Objective: To determine the pharmacokinetic properties of this compound, including its oral bioavailability.
-
Animal Model: Healthy mice (e.g., C57BL/6).
-
Procedure:
-
Intravenous (IV) Administration: A single dose of this compound was administered intravenously to one cohort of mice.
-
Oral (PO) Administration: A single dose of this compound was administered orally to another cohort of mice.
-
Blood samples were collected at multiple time points after dosing from both cohorts.
-
The concentration of this compound in the plasma was quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters, including area under the curve (AUC), clearance, and volume of distribution, were calculated.
-
Oral bioavailability (F%) was calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Conclusion
This compound is a promising preclinical candidate for the treatment of COVID-19. Its dual antiviral and immunomodulatory activity, stemming from the inhibition of the SARS-CoV-2 papain-like protease, addresses both viral replication and the associated inflammatory response. With favorable oral bioavailability and demonstrated efficacy in animal models against various SARS-CoV-2 variants, including those resistant to other antivirals, this compound warrants further development as a potential standalone therapy for COVID-19.[2] Further studies are required to evaluate its safety and efficacy in human clinical trials.
References
Jun13296: A Potent and Selective Inhibitor of SARS-CoV-2 Papain-Like Protease Deubiquitinase and DeISGylase Activities
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Jun13296 is a novel, orally bioavailable quinoline-based inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) papain-like protease (PLpro).[1][2] This enzyme is critical for viral replication and plays a key role in antagonizing the host's innate immune response through its deubiquitinase (DUB) and deISGylase activities.[3][4] this compound demonstrates potent and highly selective inhibition of these functions, positioning it as a promising therapeutic candidate for COVID-19.[5] This document provides a comprehensive technical overview of this compound, including its inhibitory activity, selectivity, and the experimental protocols used for its characterization.
Introduction
The SARS-CoV-2 PLpro is a multifunctional enzyme essential for the viral life cycle. It cleaves the viral polyprotein to release non-structural proteins required for viral replication. Additionally, PLpro acts as a deubiquitinase and deISGylase, removing ubiquitin (Ub) and interferon-stimulated gene 15 (ISG15) protein conjugates from host proteins. This activity interferes with the host's antiviral innate immune response, particularly the type I interferon signaling pathway. By inhibiting PLpro's DUB and deISGylase functions, this compound not only has the potential to block viral replication but also to restore the host's antiviral immune response.
Mechanism of Action
This compound is a noncovalent inhibitor that targets the SARS-CoV-2 PLpro. Its mechanism of action involves binding to the protease and blocking its ability to cleave substrates, including the viral polyprotein and host cell ubiquitin and ISG15 conjugates. This inhibition is highly specific to the viral PLpro, with no significant activity against a panel of human proteases, including several deubiquitinases. This selectivity suggests a lower potential for off-target effects and associated toxicities.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against the deubiquitinase and deISGylase activities of SARS-CoV-2 PLpro has been quantified through enzymatic assays. The key metric for inhibition is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.
| Target Enzyme | Substrate | Inhibitor | Ki (nM) |
| SARS-CoV-2 PLpro | Ubiquitin-AMC | This compound | 5.5 |
| SARS-CoV-2 PLpro | ISG15-AMC | This compound | 5.4 |
| SARS-CoV-2 PLpro | nsp2/3 (viral polyprotein) | This compound | 8.8 |
Data sourced from Jadhav, P., et al. (2025). Nature Communications.
Selectivity Profile
The selectivity of this compound was assessed against a panel of human proteases. At concentrations up to 30 µM, this compound showed no significant inhibition of these host enzymes, highlighting its specificity for the viral PLpro.
| Host Protease | Family | Inhibition by this compound (at 30 µM) |
| USP2 | Deubiquitinase | No |
| USP7 | Deubiquitinase | No |
| USP8 | Deubiquitinase | No |
| USP14 | Deubiquitinase | No |
| USP15 | Deubiquitinase | No |
| USP30 | Deubiquitinase | No |
| UCH-L1 | Deubiquitinase | No |
| Cathepsin B | Cysteine Protease | No |
| Cathepsin K | Cysteine Protease | No |
| Calpain-1 | Cysteine Protease | No |
| Trypsin | Serine Protease | No |
| Caspase 3 | Cysteine Protease | No |
Data sourced from Jadhav, P., et al. (2025). Nature Communications.
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway: Inhibition of PLpro-mediated Immune Evasion
Caption: this compound inhibits SARS-CoV-2 PLpro, preventing the disruption of host antiviral signaling.
Experimental Workflow: Enzymatic Inhibition Assay
Caption: Workflow for determining the inhibition constant (Ki) of this compound against SARS-CoV-2 PLpro.
Detailed Experimental Protocols
Reagents and Materials
-
Enzyme: Recombinant SARS-CoV-2 PLpro
-
Substrates: Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) and ISG15-AMC
-
Inhibitor: this compound, dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM TCEP, 0.005% Tween-20, and 0.1 mg/mL bovine serum albumin (BSA)
-
Instrumentation: Fluorescence plate reader
PLpro Deubiquitinase and DeISGylase Inhibition Assays
-
Enzyme and Inhibitor Pre-incubation:
-
A solution of recombinant SARS-CoV-2 PLpro is prepared in the assay buffer.
-
Serial dilutions of this compound in DMSO are prepared and added to the enzyme solution.
-
The enzyme-inhibitor mixture is pre-incubated at room temperature for a specified period (e.g., 30 minutes) to allow for binding.
-
-
Reaction Initiation:
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate (Ub-AMC for deubiquitinase activity or ISG15-AMC for deISGylase activity) to the pre-incubated enzyme-inhibitor mixture.
-
-
Fluorescence Measurement:
-
The increase in fluorescence, resulting from the cleavage of the AMC group from the substrate, is monitored in real-time using a fluorescence plate reader. Measurements are typically taken at regular intervals over a set period.
-
-
Data Analysis:
-
The initial reaction velocities (rates) are calculated from the linear portion of the fluorescence versus time plots for each inhibitor concentration.
-
The inhibition constant (Ki) is determined by fitting the initial velocity data to the Morrison equation for tight-binding inhibitors.
-
Host Protease Selectivity Assays
-
Enzyme and Inhibitor Incubation:
-
Each human protease (e.g., USP2, USP7, Cathepsin B, etc.) is incubated with a high concentration of this compound (e.g., 30 µM) in its respective optimal assay buffer.
-
A control reaction with DMSO instead of this compound is run in parallel.
-
-
Reaction and Detection:
-
A specific fluorogenic or colorimetric substrate for each protease is added to initiate the reaction.
-
The enzyme activity is measured using a plate reader.
-
-
Analysis:
-
The percentage of inhibition is calculated by comparing the activity in the presence of this compound to the DMSO control.
-
Conclusion
This compound is a potent and highly selective inhibitor of the deubiquitinase and deISGylase activities of SARS-CoV-2 PLpro. Its ability to target a key viral enzyme involved in both replication and immune evasion, coupled with a favorable selectivity profile, makes it a compelling candidate for further preclinical and clinical development as an oral antiviral for COVID-19. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working on novel antiviral strategies.
References
- 1. news-medical.net [news-medical.net]
- 2. Research - Jun Wang Lab [sites.rutgers.edu]
- 3. New COVID-19 drug shows greater promise against resistant viral strains | EurekAlert! [eurekalert.org]
- 4. trialsitenews.com [trialsitenews.com]
- 5. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on SARS-CoV-2 Papain-like Protease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the critical need for a deep understanding of its molecular machinery to develop effective antiviral therapies. Among the viral proteins, the papain-like protease (PLpro) stands out as a crucial enzyme for viral replication and a key player in the virus's ability to evade the host's innate immune response. This technical guide provides a comprehensive overview of the foundational research on SARS-CoV-2 PLpro, focusing on its structure, dual functions, and the landscape of its inhibitors. It is designed to serve as a resource for researchers actively engaged in the discovery and development of novel therapeutics targeting this essential viral enzyme.
SARS-CoV-2 PLpro is a domain within the large non-structural protein 3 (nsp3) of the viral polyprotein.[1] It performs two vital functions: the proteolytic cleavage of the viral polyprotein at three specific sites to release nsp1, nsp2, and nsp3, which are essential for the formation of the viral replication-transcription complex.[1][2] Concurrently, PLpro exhibits deubiquitinating (DUB) and deISGylating activities, removing ubiquitin (Ub) and interferon-stimulated gene 15 (ISG15) protein modifications from host cell proteins.[3][4] This activity helps the virus to counteract the host's antiviral immune response, particularly the type I interferon signaling pathway. The dual functionality of PLpro makes it an attractive target for antiviral drug development, as inhibiting this enzyme could both block viral replication and enhance the host's immune response.
This guide summarizes the key quantitative data on PLpro inhibitors, provides detailed methodologies for essential experiments, and visualizes critical pathways and workflows to facilitate a deeper understanding of the science underpinning the research on this multifaceted viral protease.
Data Presentation: Quantitative Inhibition of SARS-CoV-2 PLpro
The following tables summarize the in vitro and cell-based inhibitory activities of various compounds against SARS-CoV-2 PLpro. The data has been compiled from multiple research articles to provide a comparative overview for drug development professionals.
Table 1: In Vitro Inhibition of SARS-CoV-2 PLpro (IC50 Values)
| Compound | Class/Type | IC50 (µM) | Assay Type | Reference |
| GRL-0617 | Non-covalent | 2.4 | FRET-based | |
| GRL-0617 | Non-covalent | 1.39 | FRET-based | |
| GRL0617 | Non-covalent | 1.8 (Ki) | FRET-based | |
| YM155 | Anticancer drug | 2.47 | FRET-based | |
| Cryptotanshinone | Natural Product | 5.63 | FRET-based | |
| Tanshinone I | Natural Product | 2.21 | FRET-based | |
| Jun9-13-7 | Small Molecule | 7.29 | FRET-based | |
| Jun9-13-9 | Small Molecule | 6.67 | FRET-based | |
| Cetylpyridinium chloride | Quaternary Ammonium | 2.72 | Enzymatic | |
| Raloxifene | SERM | 3.28 | Enzymatic | |
| Olmutinib | Kinase Inhibitor | 0.54 | Enzymatic | |
| Bosutinib | Kinase Inhibitor | 4.23 | Enzymatic | |
| Crizotinib | Kinase Inhibitor | 3.81 | Enzymatic | |
| Dacomitinib | Kinase Inhibitor | 3.33 | Enzymatic | |
| Maprotiline | Antidepressant | 9.7 | Enzymatic | |
| Reserpine | Antihypertensive | 5.7 | Enzymatic | |
| Levothyroxine | Hormone | 15.3 | Enzymatic | |
| Loperamide | Antidiarrheal | 33.5 | Enzymatic | |
| Manidipine-2HCl | Antihypertensive | 14.2 | Enzymatic | |
| Proanthocyanidin | Natural Product | 2.4 | Enzymatic |
Table 2: Cell-Based Antiviral Activity against SARS-CoV-2 (EC50 Values)
| Compound | Cell Line | EC50 (µM) | Assay Type | Reference |
| YM155 | Vero E6 | 0.17 | Plaque Reduction | |
| GRL-0617 | Vero E6 | >10 | Plaque Reduction | |
| Cryptotanshinone | Vero E6 | 3.18 | Plaque Reduction | |
| Tanshinone I | Vero E6 | 1.25 | Plaque Reduction | |
| Sitagliptin | Huh-7.5 | 0.32 | Virus Reduction | |
| Daclatasvir HCl | Huh-7.5 | 1.59 | Virus Reduction | |
| MG-101 | Huh-7.5 | 0.038 | Virus Reduction | |
| GRL0617 | Vero E6 | 68.2 | CPE |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides step-by-step protocols for key experiments commonly used in the study of SARS-CoV-2 PLpro.
Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay for PLpro Inhibition
This assay is widely used for high-throughput screening of PLpro inhibitors. It measures the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher.
Materials:
-
Recombinant SARS-CoV-2 PLpro enzyme
-
FRET peptide substrate (e.g., Z-RLRGG-AMC)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM DTT, 0.1 mg/mL BSA, 0.01% Triton X-100)
-
Test compounds dissolved in DMSO
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of recombinant SARS-CoV-2 PLpro in assay buffer to the desired final concentration (e.g., 50 nM).
-
Dispense the PLpro solution into the wells of a 384-well plate.
-
Add the test compounds at various concentrations to the wells. Include a positive control (known inhibitor, e.g., GRL0617) and a negative control (DMSO vehicle).
-
Incubate the plate at 37°C for 30 minutes to allow for compound binding to the enzyme.
-
Prepare a solution of the FRET peptide substrate in assay buffer to the desired final concentration (e.g., 100 µM).
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC-based substrates) at regular intervals (e.g., every 2 minutes for 10 minutes) at 37°C.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Deubiquitination (DUB) Activity Assay
This assay measures the ability of PLpro to cleave ubiquitin from a substrate, which is essential for its role in immune evasion.
Materials:
-
Recombinant SARS-CoV-2 PLpro enzyme
-
Ubiquitin-AMC (Ub-AMC) substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 5 mM DTT)
-
Test compounds dissolved in DMSO
-
96-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of recombinant SARS-CoV-2 PLpro in assay buffer.
-
In a 96-well plate, add the assay buffer, test compounds at various concentrations, and the PLpro enzyme.
-
Incubate the mixture at room temperature for a pre-determined time (e.g., 15 minutes).
-
Initiate the reaction by adding the Ub-AMC substrate to each well.
-
Monitor the increase in fluorescence (Ex: 360 nm, Em: 460 nm) over time.
-
Calculate the initial reaction rates and determine the IC50 values for the inhibitors as described in the FRET assay protocol.
Cell-Based Antiviral Assay (Cytopathic Effect Reduction)
This assay determines the ability of a compound to protect host cells from virus-induced cell death.
Materials:
-
Vero E6 cells
-
Complete growth medium (e.g., MEM supplemented with 10% FBS, penicillin/streptomycin)
-
SARS-CoV-2 virus stock
-
Test compounds dissolved in DMSO
-
96-well clear-bottom assay plates
-
Cell viability reagent (e.g., CellTiter-Glo)
-
Luminometer
Procedure:
-
Seed Vero E6 cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours.
-
On the following day, prepare serial dilutions of the test compounds in the culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI), leaving some wells uninfected as cell controls.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant cytopathic effect (CPE) is observed in the virus control wells.
-
Assess cell viability by adding a cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration, normalized to the uninfected cell control (100% viability) and the virus-infected control (0% viability).
-
Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
In parallel, perform a cytotoxicity assay by treating uninfected cells with the same compound concentrations to determine the 50% cytotoxic concentration (CC50).
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of SARS-CoV-2 PLpro's function and the workflow for inhibitor discovery.
Caption: SARS-CoV-2 replication cycle highlighting the role of PLpro.
Caption: Dual enzymatic activities of SARS-CoV-2 PLpro.
Caption: A typical workflow for screening SARS-CoV-2 PLpro inhibitors.
References
The Discovery and Development of Jun13296: A Novel Oral Antiviral Candidate for SARS-CoV-2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of SARS-CoV-2 variants and the limitations of existing antiviral therapies have underscored the urgent need for novel therapeutic agents. This whitepaper details the discovery and preclinical development of Jun13296, a potent, orally bioavailable, quinoline-based inhibitor of the SARS-CoV-2 papain-like protease (PLpro). This compound demonstrates significant antiviral and anti-inflammatory effects in preclinical models. Its distinct mechanism of action, targeting a different viral protease than nirmatrelvir (B3392351) (the active component of Paxlovid), allows it to retain efficacy against nirmatrelvir-resistant viral strains. This document provides a comprehensive overview of the discovery, mechanism of action, preclinical efficacy, and pharmacokinetic profile of this compound, supported by detailed experimental methodologies and data presented for scientific and research use.
Introduction
The COVID-19 pandemic has spurred unprecedented efforts in the development of vaccines and antiviral therapeutics. While drugs like Paxlovid, which targets the main protease (Mpro) of SARS-CoV-2, have been crucial, the evolution of viral resistance and challenges with drug-drug interactions necessitate a continued pipeline of novel antivirals with diverse mechanisms of action.[1][2]
The SARS-CoV-2 papain-like protease (PLpro) is an attractive target for antiviral drug development.[3] PLpro is a cysteine protease essential for viral replication through its role in processing the viral polyprotein.[3][4] Furthermore, it contributes to the virus's ability to evade the host's innate immune response by acting as a deubiquitinase and deISGylase, cleaving ubiquitin and ISG15 from host proteins involved in antiviral signaling.[4][5]
This compound is a novel, second-generation quinoline-based PLpro inhibitor that has emerged from a structure-guided drug design program.[5][6] It is a non-covalent inhibitor designed to offer improved potency and in vivo efficacy over its first-generation predecessor, Jun12682.[1][5] This guide provides a detailed account of the scientific journey from lead identification to the preclinical validation of this compound as a promising oral antiviral candidate.
Discovery and Lead Optimization
The development of this compound was initiated from a lead optimization campaign building upon earlier PLpro inhibitors. The design strategy focused on targeting the Val70Ub binding site within the PLpro enzyme.[5] The core chemical scaffold was evolved from a naphthalene-based structure to a quinoline-based one to enhance binding affinity and allow for further aromatic substitutions.[5] This structure-guided approach, aided by X-ray crystallography, led to the identification of this compound as a highly potent compound.[2]
Mechanism of Action
This compound exerts its antiviral effect by directly inhibiting the enzymatic activity of the SARS-CoV-2 papain-like protease (PLpro).[7] By binding to PLpro, this compound blocks two critical functions of the enzyme:
-
Viral Polyprotein Processing: PLpro is responsible for cleaving the viral polyprotein at three specific sites to release non-structural proteins 1, 2, and 3 (nsp1, nsp2, and nsp3), which are essential components of the viral replication and transcription complex. Inhibition of this process halts viral replication.[3][4]
-
Immune Evasion: PLpro removes ubiquitin and ISG15 modifications from host cell proteins that are crucial for the type I interferon antiviral response. By inhibiting this deubiquitinase and deISGylase activity, this compound is hypothesized to restore the host's innate immune signaling, thereby contributing to its anti-inflammatory effects and viral clearance.[4][5]
The dual mechanism of directly inhibiting viral replication and potentially boosting the host's immune response makes PLpro inhibition a compelling antiviral strategy.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Preclinical Data
The preclinical evaluation of this compound has demonstrated its potent antiviral activity, favorable pharmacokinetic properties, and significant in vivo efficacy.
In Vitro Efficacy
This compound exhibits strong enzymatic inhibition and potent antiviral activity against SARS-CoV-2.
| Parameter | Value | Description |
| Enzymatic Inhibition (Ki) | 8.8 nM | Inhibitory constant against SARS-CoV-2 PLpro. |
| Antiviral Activity (EC50) | 0.1 µM | Half-maximal effective concentration in cell-based assays. |
Data compiled from TrialSite News.[8]
In Vivo Efficacy in a Mouse Model
The efficacy of this compound was evaluated in a lethal SARS-CoV-2 infection mouse model.
| Treatment Group | 5-Day Survival Rate | Key Observations |
| This compound | 90% | Significantly reduced weight loss, decreased viral load in the lungs, and prevented lung inflammation and tissue damage.[1][9] |
| Jun12682 (low dose) | 40% | First-generation compound showing moderate efficacy at the same dose.[1][9] |
| Untreated | 0% |
Data from studies conducted in mice infected with SARS-CoV-2.[1][9]
At a dosage of 75 milligrams per kilogram, this compound provided robust protection against inflammation, outperforming its predecessor, Jun12682.[1]
Activity Against Viral Variants
A key advantage of this compound is its effectiveness against SARS-CoV-2 variants that have developed resistance to nirmatrelvir.[7] It has shown potent inhibition against recent Omicron variants and even a triple mutant SARS-CoV-2 variant isolated from a patient undergoing prolonged Paxlovid treatment.[7]
Pharmacokinetics
Pharmacokinetic studies in mice have revealed favorable oral bioavailability and sustained plasma concentrations.
| Parameter | Value |
| Oral Bioavailability | 32.8% |
| Plasma Release Pattern (Oral) | Biphasic peaks at 2 and 8 hours.[5][7] |
Data from pharmacokinetic profiling in mice.[8]
After oral administration, the plasma levels of this compound remained above the effective antiviral concentration for over eight hours.[5][7]
Safety Profile
In laboratory tests, this compound has shown no significant inhibition of major drug-metabolizing CYP450 enzymes.[1][2] This suggests a lower potential for drug-drug interactions compared to Paxlovid, which requires co-administration with ritonavir, a CYP3A4 inhibitor.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the development of this compound. These protocols are based on standard practices in the field and are consistent with the descriptions in the primary research literature.
SARS-CoV-2 PLpro Enzymatic Assay
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of compounds against PLpro.
Objective: To measure the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) of this compound against recombinant SARS-CoV-2 PLpro.
Materials:
-
Recombinant SARS-CoV-2 PLpro enzyme
-
Fluorogenic peptide substrate (e.g., containing an LXGG cleavage sequence)
-
Assay buffer (e.g., 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20, 1 mM DTT)
-
This compound and control compounds dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the test compounds and the PLpro enzyme in the assay buffer.
-
Incubate the enzyme-inhibitor mixture at room temperature for a specified period (e.g., 30 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation, 460 nm emission) over time.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value. The Ki value can be subsequently calculated using the Cheng-Prusoff equation.
In Vivo Efficacy in a K18-hACE2 Mouse Model
This protocol outlines the evaluation of the antiviral efficacy of this compound in a transgenic mouse model susceptible to SARS-CoV-2 infection.
Objective: To assess the ability of this compound to protect mice from SARS-CoV-2-induced mortality and reduce viral load and lung pathology.
Materials:
-
K18-hACE2 transgenic mice
-
SARS-CoV-2 viral stock
-
This compound formulated for oral administration (e.g., in 0.5% methylcellulose (B11928114) and 2% Tween 80 in water)
-
Vehicle control
-
Anesthesia
-
Biosafety Level 3 (BSL-3) facility and equipment
Procedure:
-
Acclimatize K18-hACE2 mice to the BSL-3 facility.
-
Randomly assign mice to treatment and control groups.
-
Administer this compound or vehicle control orally to the respective groups at a predetermined dose (e.g., 75 mg/kg) and schedule (e.g., twice daily).
-
Anesthetize the mice and infect them intranasally with a lethal dose of SARS-CoV-2.
-
Continue the treatment for a specified duration (e.g., 5 days).
-
Monitor the mice daily for body weight changes, clinical signs of illness, and survival for up to 14 days post-infection.
-
At selected time points, euthanize a subset of mice from each group and collect lung tissue.
-
Quantify the viral load in the lung tissue using quantitative reverse transcription PCR (qRT-PCR).
-
Perform histopathological analysis of lung tissue to assess inflammation and tissue damage.
Experimental Workflow Diagram
Caption: Preclinical development workflow for this compound.
Future Directions
The promising preclinical data for this compound warrant its further development as a potential oral antiviral for COVID-19. The next critical steps will involve comprehensive toxicology studies to establish a safety profile suitable for human trials. Following successful preclinical safety evaluation, the advancement of this compound into Phase 1 clinical trials will be essential to assess its safety, tolerability, and pharmacokinetics in humans. Given its distinct mechanism of action and efficacy against resistant strains, this compound represents a valuable addition to the arsenal (B13267) of antiviral therapies for the ongoing management of COVID-19 and preparedness for future coronavirus outbreaks.
Conclusion
This compound is a novel, orally bioavailable inhibitor of the SARS-CoV-2 papain-like protease with potent antiviral and anti-inflammatory properties demonstrated in preclinical studies. Its efficacy against nirmatrelvir-resistant variants and favorable pharmacokinetic profile highlight its potential as a next-generation therapeutic for COVID-19. The detailed data and methodologies presented in this whitepaper provide a comprehensive foundation for further research and development of this promising antiviral candidate.
References
- 1. news-medical.net [news-medical.net]
- 2. Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates [ideas.repec.org]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for production and characterization of SARS-CoV-2 PLpro in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. trialsitenews.com [trialsitenews.com]
- 9. aurorabiolabs.com [aurorabiolabs.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Jun13296
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jun13296 is a novel, orally bioavailable quinoline-based inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) papain-like protease (PLpro).[1][2][3] PLpro is a viral cysteine protease essential for viral replication and for suppressing the host's innate immune response.[2][4] By targeting PLpro, this compound presents a different mechanism of action compared to other oral antivirals like Paxlovid, which targets the main protease (Mpro). This distinction makes this compound a promising candidate for combating SARS-CoV-2, including variants that have developed resistance to Mpro inhibitors. Preclinical in vivo studies have demonstrated that this compound significantly improves survival, reduces viral load in the lungs, and mitigates lung inflammation and damage in a mouse model of SARS-CoV-2 infection.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo and in vitro studies of this compound.
Table 1: In Vivo Efficacy of this compound in a SARS-CoV-2 Mouse Model
| Parameter | This compound | Jun12682 (First-Generation Compound) | Untreated Control | Reference |
| 5-Day Survival Rate | 90% | 40% (at the same low dose) | 0% | |
| Inflammation Protection at 75 mg/kg | Strong | Moderate | N/A | |
| Reduction in Lung Viral Loads | Significant | Moderate | N/A |
Table 2: In Vitro and In Vivo Pharmacokinetic (PK) Parameters of this compound
| Parameter | Value | Reference |
| Enzymatic Inhibition (Ki) | 8.8 nM | |
| Antiviral Activity (EC50) | 0.1 µM | |
| Oral Bioavailability (F) | 32.8% | |
| Plasma Release Pattern (Oral) | Biphasic peaks at 2 and 8 hours | |
| Plasma Release Pattern (Intravenous) | Biphasic peaks at 2 and 4 hours | |
| Duration Above Effective Concentration (Oral) | > 8 hours |
Signaling Pathway and Mechanism of Action
This compound exerts its antiviral and anti-inflammatory effects by inhibiting the SARS-CoV-2 papain-like protease (PLpro). PLpro is a multifunctional enzyme that cleaves the viral polyprotein to generate non-structural proteins essential for viral replication. Additionally, PLpro removes ubiquitin and ISG15 from host cell proteins, thereby antagonizing the host's innate immune response, including the type I interferon pathway. By inhibiting PLpro, this compound directly blocks viral replication and is hypothesized to restore the host's antiviral immune response, leading to reduced inflammation and viral clearance.
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vivo Efficacy Study of this compound in a SARS-CoV-2 Mouse Model
This protocol describes the in vivo evaluation of this compound in a lethal SARS-CoV-2 infection model using K18-hACE2 transgenic mice.
1. Animal Model and Housing
-
Animal Model: K18-hACE2 transgenic mice, which express human angiotensin-converting enzyme 2 (hACE2), the receptor for SARS-CoV-2 entry.
-
Age: 6 to 8 weeks old.
-
Housing: Animals should be housed in a BSL-3 facility in accordance with institutional guidelines for animal care and use.
2. Materials
-
This compound
-
Vehicle solution: 0.5% methylcellulose (B11928114) and 2% Tween 80 in sterile water
-
SARS-CoV-2 isolate (e.g., USA-WA1/2020)
-
Anesthetic (e.g., isoflurane)
-
Sterile PBS
-
Oral gavage needles
-
Pipettes and sterile tips
-
Personal Protective Equipment (PPE) for BSL-3 environment
3. Experimental Workflow
References
- 1. Animal models for SARS-CoV-2 and SARS-CoV-1 pathogenesis, transmission and therapeutic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Oral Administration of Jun13296 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral administration of Jun13296, a novel quinoline-based inhibitor of the SARS-CoV-2 papain-like protease (PLpro), in mouse models of SARS-CoV-2 infection.[1][2][3]
Introduction
This compound is an orally bioavailable antiviral compound that has demonstrated significant efficacy in preclinical studies.[2][4] It functions by targeting the SARS-CoV-2 papain-like protease (PLpro), an essential enzyme for viral replication and a key factor in the virus's ability to evade the host's innate immune response.[4][5] By inhibiting PLpro, this compound not only disrupts viral maturation but also helps to restore the host's antiviral defenses.[5][6] In mouse models of SARS-CoV-2 infection, oral administration of this compound has been shown to improve survival, reduce lung viral loads, and mitigate lung inflammation and damage.[2][3]
Mechanism of Action
The SARS-CoV-2 PLpro has two main functions that are critical for the virus:
-
Viral Polyprotein Processing: PLpro cleaves the viral polyprotein at specific sites to release non-structural proteins that are essential for the formation of the viral replication-transcription complex.[4]
-
Innate Immune Evasion: PLpro exhibits deubiquitinase (DUB) and deISGylase activity, removing ubiquitin and ISG15 modifications from host proteins.[4][7] These modifications are crucial signals for initiating an antiviral immune response. By removing them, PLpro effectively dampens the host's innate immunity.[4][5]
This compound is a non-covalent inhibitor that binds to PLpro and blocks these functions, thereby inhibiting viral replication and restoring the host's antiviral signaling pathways.[1][8]
Data Presentation
The following tables summarize the quantitative data available for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Notes |
| Enzymatic Inhibition (Ki) | 8.8 nM | Represents the inhibitor constant against SARS-CoV-2 PLpro.[9] |
| Antiviral Activity (EC50) | 0.1 µM | The half-maximal effective concentration in cell-based assays.[9] |
Table 2: In Vivo Efficacy of this compound in a SARS-CoV-2 Mouse Model
| Parameter | Dosage | Result | Comparison |
| 5-Day Survival Rate | Not Specified | 90% | 40% for Jun12682 (first-generation compound), 0% for untreated mice.[6][9][10] |
| Inflammation Protection | 75 mg/kg | Strong | Moderate efficacy for Jun12682 at the same dose.[6][9][10][11] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (10 mg/kg) |
| Peak Plasma Time (Tmax) | 2 and 8 hours (biphasic) | 2 and 4 hours (biphasic) |
| Oral Bioavailability (F) | 32.8% | N/A |
Pharmacokinetic data was obtained from studies in C57BL/6J mice.[12]
Experimental Protocols
The following protocols are based on published methodologies for the oral administration of this compound and general guidelines for oral gavage in mice.[12][13]
Protocol 1: Preparation of this compound Formulation for Oral Administration
This protocol describes the preparation of a suspension of this compound suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Methylcellulose (B11928114) (0.5%)
-
Tween 80 (2%)
-
Sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Prepare the vehicle solution by dissolving 0.5% methylcellulose and 2% Tween 80 in sterile water. For example, to prepare 10 mL of vehicle, add 50 mg of methylcellulose and 200 µL of Tween 80 to 9.8 mL of sterile water.
-
Vortex the vehicle solution thoroughly until the methylcellulose is fully dissolved and the solution is homogenous.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle solution to the this compound powder to achieve the desired final concentration (e.g., for a 50 mg/kg dose in a mouse receiving 0.2 mL, the concentration would be 5 mg/mL for a 20g mouse).
-
Vortex the mixture vigorously to ensure a uniform suspension of this compound. The formulation should be prepared fresh daily.
Protocol 2: Oral Administration of this compound to Mice via Gavage
This protocol details the procedure for administering the prepared this compound formulation to mice using oral gavage.
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needles (e.g., 20-gauge, 1.5 inches for adult mice)[13]
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Preparation:
-
Weigh each mouse to determine the exact volume of the this compound suspension to be administered. The maximum recommended dosing volume is 10 mL/kg.[13]
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).[13]
-
With the mouse's head tilted slightly upwards, gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause injury.[13]
-
-
Administration of this compound:
-
Once the gavage needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the this compound suspension.
-
Administer the solution at a steady pace to prevent regurgitation.
-
-
Post-Administration Monitoring:
-
After administration, gently remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress, such as difficulty breathing or lethargy.
-
Protocol 3: Efficacy Study of this compound in a SARS-CoV-2 Mouse Model
This protocol outlines a general workflow for evaluating the in vivo efficacy of this compound in a mouse model of SARS-CoV-2 infection.
Materials and Methods:
-
Animal Model: Utilize a susceptible mouse model for SARS-CoV-2 infection (e.g., K18-hACE2 transgenic mice).
-
Infection: Anesthetize mice and intranasally infect them with a lethal dose of SARS-CoV-2.
-
Treatment Groups:
-
Vehicle control group (receiving the vehicle solution only)
-
This compound treatment group (receiving the therapeutic dose, e.g., 75 mg/kg)
-
-
Dosing Regimen: Begin oral administration of this compound or vehicle at a specified time point post-infection (e.g., 4 hours) and continue for a defined period (e.g., twice daily for 5 days).
-
Monitoring:
-
Record body weight and survival daily.
-
At the end of the study or at predetermined time points, euthanize a subset of mice.
-
Collect lung tissue for virological analysis (e.g., viral titer by plaque assay or RT-qPCR) and histopathological examination to assess lung inflammation and damage.
-
Visualizations
Signaling Pathway of SARS-CoV-2 PLpro and Inhibition by this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating this compound efficacy.
Logical Relationship of this compound's Dual Antiviral Activity
Caption: Dual antiviral mechanism of this compound.
References
- 1. embopress.org [embopress.org]
- 2. Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Progress and challenges in targeting the SARS-CoV-2 papain-like protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Papain-like protease regulates SARS-CoV-2 viral spread and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. trialsitenews.com [trialsitenews.com]
- 9. scienceblog.com [scienceblog.com]
- 10. news-medical.net [news-medical.net]
- 11. New COVID-19 Drug Shows Greater Promise Against Resistant Viral Strains | Rutgers Health [rutgershealth.org]
- 12. researchgate.net [researchgate.net]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
Preparing Jun13296 for Animal Studies with Methylcellulose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jun13296 is a promising oral antiviral candidate, identified as a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro).[1][2][3] Its mechanism of action, distinct from that of nirmatrelvir (B3392351) (the active component of Paxlovid), makes it a valuable candidate for combating SARS-CoV-2 variants, including those resistant to existing therapies.[2] In vivo studies in mouse models have demonstrated that oral administration of this compound significantly improves survival, reduces lung viral titers, and prevents lung tissue damage.[3]
Due to its likely poor aqueous solubility, a common challenge with many small molecule drug candidates, this compound requires a specific formulation for effective oral administration in animal studies. This document provides detailed application notes and protocols for the preparation of this compound using a methylcellulose-based vehicle, a widely accepted method for suspending hydrophobic compounds for oral gavage. The formulation described herein is based on the vehicle successfully used in preclinical evaluations of this compound.
Data Presentation
For successful in vivo studies, precise and reproducible preparation of the dosing formulation is critical. The following table summarizes the quantitative data for the preparation of a this compound suspension in a methylcellulose-based vehicle.
| Parameter | Value | Notes |
| Compound | This compound | --- |
| Vehicle Composition | 0.5% (w/v) Methylcellulose (B11928114) and 2% (v/v) Tween 80 in sterile water | This vehicle serves to suspend the compound and enhance its oral absorption. |
| Methylcellulose Viscosity | 400 cP | A commonly used viscosity for oral gavage formulations, ensuring adequate suspension without being overly viscous for administration. |
| Target Drug Concentration | To be determined by the researcher based on the desired dose (e.g., mg/kg) and dosing volume. | For example, to achieve a 50 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume, the required concentration would be 5 mg/mL. |
| Dosing Volume | Typically 5-10 mL/kg for mice | The exact volume should be in accordance with institutional animal care and use committee (IACUC) guidelines. |
| Storage of Vehicle | 2-8°C | The prepared methylcellulose vehicle can be stored for up to one week. |
| Storage of Formulation | 2-8°C, protected from light | It is recommended to prepare the final drug suspension fresh daily. If stored, it should be for a minimal period and agitated thoroughly before use. |
Experimental Protocols
This section details the step-by-step methodologies for preparing the methylcellulose vehicle and the final this compound suspension for oral administration.
Protocol 1: Preparation of 0.5% Methylcellulose with 2% Tween 80 Vehicle
This protocol describes the preparation of a 100 mL solution of the vehicle.
Materials:
-
Methylcellulose powder (400 cP)
-
Tween 80
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile glass beaker (250 mL)
-
Sterile magnetic stir bar and stir plate
-
Heating plate
-
Ice bath
-
Sterile graduated cylinders (100 mL)
-
Sterile storage bottle
Procedure:
-
Heating Phase: a. Measure 33 mL of sterile, purified water and transfer it to the 250 mL sterile beaker with a magnetic stir bar. b. Heat the water to 60-70°C on a heating plate with gentle stirring.
-
Dispersion of Methylcellulose: a. Weigh 0.5 g of methylcellulose powder. b. Slowly add the methylcellulose powder to the heated water while stirring vigorously. The powder will disperse to form a cloudy, milky suspension but will not dissolve at this temperature.
-
Hydration and Dissolution: a. Remove the beaker from the heating plate. b. Measure 65 mL of cold (2-8°C) sterile, purified water. c. Immediately add the cold water to the methylcellulose suspension. d. Place the beaker in an ice bath and continue to stir. The solution should begin to clear as the methylcellulose dissolves. e. Continue stirring in the cold environment for 1-2 hours, or until the solution is completely clear and viscous. For best results, the solution can be stirred overnight at 2-8°C.
-
Addition of Tween 80: a. Once the methylcellulose solution is clear, add 2 mL of Tween 80 to the solution. b. Continue to stir until the Tween 80 is fully incorporated and the solution is homogenous.
-
Final Volume Adjustment and Storage: a. Transfer the solution to a 100 mL sterile graduated cylinder and adjust the final volume to 100 mL with cold, sterile, purified water if necessary. b. Transfer the final vehicle to a sterile storage bottle and store at 2-8°C.
Protocol 2: Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a this compound suspension at a target concentration.
Materials:
-
This compound powder
-
Prepared sterile 0.5% methylcellulose with 2% Tween 80 vehicle
-
Sterile conical tube or vial of appropriate size
-
Calibrated balance
-
Spatula
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Calculate Required Amounts: a. Determine the total volume of the drug suspension needed based on the number of animals, the dose per animal, and a slight overage to account for transfer losses. b. Calculate the required mass of this compound based on the desired final concentration.
-
Weighing the Compound: a. Accurately weigh the calculated amount of this compound powder and place it in the sterile conical tube or vial.
-
Preparation of the Suspension: a. Add a small volume of the prepared vehicle to the this compound powder to create a paste. This initial wetting step helps to prevent clumping and ensures a more uniform dispersion. b. Gradually add the remaining vehicle to the paste while continuously mixing (e.g., by vortexing). c. For a more uniform and fine suspension, sonicate the mixture in a water bath for 5-10 minutes.
-
Homogeneity and Dosing: a. Visually inspect the suspension to ensure there are no large particles or clumps. b. It is crucial to maintain the homogeneity of the suspension during dosing. This can be achieved by keeping the suspension under gentle agitation (e.g., on a magnetic stirrer at a low speed) throughout the dosing procedure. c. Prepare the formulation fresh daily if possible.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound targeting SARS-CoV-2 PLpro.
Experimental Workflow for this compound Formulation
Caption: Workflow for preparing this compound suspension for oral gavage.
References
Application Notes and Protocols: Cell-Based Assays for Testing Jun13296 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jun13296 is a novel, potent, and orally bioavailable quinoline-based inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) papain-like protease (PLpro).[1][2][3] PLpro is an essential enzyme for the replication of SARS-CoV-2, playing a crucial role in processing the viral polyprotein.[4][5] Furthermore, PLpro helps the virus evade the host's innate immune response by reversing post-translational modifications of host cell proteins. By targeting PLpro, this compound not only inhibits viral replication but may also mitigate the virus's ability to dysregulate the host immune response.
These application notes provide detailed protocols for cell-based assays to determine the in vitro efficacy and cytotoxicity of this compound. The described assays are fundamental for characterizing the antiviral activity and therapeutic window of this and other PLpro inhibitors.
Mechanism of Action of this compound
SARS-CoV-2 utilizes the host cell's machinery to translate its genomic RNA into large polyproteins, which must be cleaved into individual non-structural proteins (nsps) to form the viral replication and transcription complex. The papain-like protease, PLpro, is responsible for cleaving the N-terminal end of the polyprotein to release nsp1, nsp2, and nsp3. This process is vital for the virus's life cycle. This compound acts as a potent inhibitor of PLpro, thereby blocking the processing of the viral polyprotein and halting viral replication.
Data Presentation: Summary of this compound Efficacy
The following table summarizes key quantitative data for this compound based on preclinical studies. This data is essential for designing in vitro experiments and understanding the compound's potency.
| Parameter | Description | Value | Reference Cell Line/Model |
| EC50 | 50% maximal effective concentration | 0.1 µM | Not specified |
| In vivo Survival | 5-day survival rate in infected mice | 90% | K18-hACE2 mice |
| CC50 | 50% cytotoxic concentration | >100 µM (expected) | Vero E6 cells |
| Selectivity Index (SI) | CC50 / EC50 | >1000 (expected) | Calculated |
Note: EC50 and CC50 values can be cell-line dependent. It is recommended to determine these values in the specific cell lines used for efficacy testing.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells used in antiviral assays, which is crucial for calculating the selectivity index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity as an indicator of cell viability.
Workflow for Cytotoxicity Assay
References
- 1. journals.asm.org [journals.asm.org]
- 2. Immunofluorescence-Based Antiviral Assay for SARS-CoV-2 - Creative Biolabs [sars-cov-2.creative-biolabs.com]
- 3. news-medical.net [news-medical.net]
- 4. SARS‐CoV‐2 Papain‐Like Protease: Structure, Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Jun13296 Dose-Response Curve in Vero E6 Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the dose-response curve of Jun13296, a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro), in Vero E6 cells. This compound has demonstrated significant antiviral activity against SARS-CoV-2 and its variants.[1][2][3] Understanding its dose-dependent efficacy and cytotoxicity in a standard cell line is crucial for preclinical development and mechanistic studies. The following sections detail the quantitative antiviral activity and cytotoxicity of this compound, a comprehensive experimental protocol for a cell-based antiviral assay, and visual representations of the experimental workflow and the targeted viral pathway.
Introduction
This compound is a novel, quinoline-based inhibitor of the SARS-CoV-2 papain-like protease (PLpro).[1][2] PLpro is a viral cysteine protease essential for processing the viral polyprotein, a critical step in the viral replication cycle.[1] Furthermore, PLpro plays a role in antagonizing the host's innate immune response by removing ubiquitin and ISG15 from host proteins. By inhibiting PLpro, this compound effectively blocks viral replication and may also mitigate viral immune evasion. This compound has shown potent in vitro and in vivo efficacy, making it a promising candidate for an oral antiviral therapeutic for COVID-19.[1][3]
Vero E6 cells, a lineage of kidney epithelial cells from the African green monkey, are highly susceptible to SARS-CoV-2 infection and are a widely used in vitro model for studying viral replication and screening antiviral compounds.[4][5] Determining the dose-response relationship of this compound in this cell line provides essential data on its potency (EC50) and cytotoxicity (CC50), which are critical parameters for evaluating its therapeutic potential.
Data Presentation
The antiviral activity and cytotoxicity of this compound were evaluated in SARS-CoV-2-infected Vero E6 cells. The following tables summarize the quantitative data obtained from these assays.
Table 1: Antiviral Efficacy of this compound in Vero E6 Cells
| Compound | EC50 (µM) |
| This compound | 0.1 |
EC50 (Half-maximal effective concentration) is the concentration of the compound that inhibits 50% of the viral replication. Data is presented as the mean of three technical repeats.[1][2]
Table 2: Cytotoxicity of this compound in Vero E6 Cells
| Compound | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | >50 | >500 |
CC50 (Half-maximal cytotoxic concentration) is the concentration of the compound that results in 50% cell death. Data is presented as the mean of three technical repeats.[1]
Experimental Protocols
This section provides a detailed protocol for determining the antiviral activity and cytotoxicity of this compound in Vero E6 cells using a cytopathic effect (CPE) reduction assay.
Materials and Reagents:
-
Vero E6 cells (ATCC CRL-1586)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
SARS-CoV-2 (e.g., USA-WA1/2020 isolate)
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well cell culture plates (clear bottom, white or black walls for luminescence)
-
Biosafety cabinet (BSL-3)
-
Humidified incubator (37°C, 5% CO2)
-
Inverted microscope
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 1 x 10^4 Vero E6 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment and formation of a monolayer.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in DMEM with 2% FBS. A typical starting concentration for the dilution series could be 100 µM. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
After the 24-hour incubation, carefully remove the cell culture medium from the 96-well plate.
-
Add 100 µL of the diluted this compound to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells and medium containing the same concentration of DMSO as the compound-treated wells as a vehicle control.
-
-
Viral Infection:
-
Working in a BSL-3 facility, prepare a dilution of the SARS-CoV-2 stock in DMEM with 2% FBS to achieve a multiplicity of infection (MOI) of 0.01.
-
Add 10 µL of the diluted virus to each well, except for the mock-infected (cell control) wells.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
-
Quantification of Antiviral Activity and Cytotoxicity:
-
After the incubation period, assess the cytopathic effect (CPE) in each well using an inverted microscope.
-
To quantify cell viability, use an assay such as the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
For EC50 determination: Normalize the data from the virus-infected wells. Set the virus control (no compound) as 0% inhibition and the mock-infected control as 100% inhibition. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to calculate the EC50 value.
-
For CC50 determination: Normalize the data from the uninfected, compound-treated wells. Set the cell control (no compound) as 100% viability and the background (medium only) as 0% viability. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to calculate the CC50 value.
-
Mandatory Visualizations
Signaling Pathway
Caption: Inhibition of SARS-CoV-2 PLpro by this compound.
Experimental Workflow
Caption: Workflow for Dose-Response Assay.
References
FRET-based enzymatic assay for Jun13296 potency
Application Note & Protocol
Determining the Potency of Jun13296 Against SARS-CoV-2 Papain-like Protease (PLpro) Using a FRET-based Enzymatic Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful biophysical tool used to study molecular interactions, including enzyme activity.[1][2][3] It relies on the distance-dependent, non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor fluorophore.[1] This phenomenon is exquisitely sensitive to the distance between the donor and acceptor molecules, typically in the range of 1-10 nanometers.[3] In an enzymatic assay, a substrate is engineered to contain both a donor and an acceptor fluorophore. When the substrate is intact, the proximity of the two fluorophores allows for efficient FRET. Upon enzymatic cleavage of the substrate, the donor and acceptor are separated, leading to a measurable change in the fluorescence signal.[2] This principle can be effectively applied to determine the potency of enzyme inhibitors.
This application note provides a detailed protocol for a FRET-based enzymatic assay to determine the potency of this compound, a novel inhibitor of SARS-CoV-2 papain-like protease (PLpro).[4][5][6] PLpro is a critical enzyme for viral replication, making it an attractive target for antiviral drug development.[4][7] The described assay is suitable for high-throughput screening and detailed kinetic analysis of PLpro inhibitors.
Signaling Pathway of SARS-CoV-2 PLpro
SARS-CoV-2, the causative agent of COVID-19, utilizes a large polyprotein that must be cleaved into individual functional proteins for viral replication. The papain-like protease (PLpro) is one of the key viral proteases responsible for this processing. Inhibition of PLpro disrupts the viral life cycle, thus preventing viral propagation. This compound is a potent inhibitor that targets PLpro.[4][5][6]
Caption: SARS-CoV-2 PLpro signaling pathway and inhibition by this compound.
Experimental Workflow
The experimental workflow for determining the potency of this compound using a FRET-based assay involves several key steps, from reagent preparation to data analysis. The workflow is designed for a 384-well plate format, suitable for high-throughput screening.
Caption: Experimental workflow for the FRET-based PLpro inhibition assay.
Detailed Experimental Protocols
Materials and Reagents
-
Assay Buffer: 20 mM Tris-HCl (pH 7.4), 50 mM NaCl, 1 mM DTT, 0.1% (v/v) Tween-20.[8]
-
Enzyme: Recombinant SARS-CoV-2 PLpro.
-
FRET Substrate: A peptide substrate containing a PLpro cleavage site flanked by a FRET donor (e.g., CyPet) and acceptor (e.g., YPet).[8]
-
Inhibitor: this compound, dissolved in DMSO.
-
Microplate: 384-well, black, flat-bottom plate.
-
Plate Reader: A fluorescence plate reader capable of kinetic measurements with appropriate excitation and emission filters for the chosen FRET pair.
Protocol for FRET-based PLpro Inhibition Assay
-
Reagent Preparation:
-
Prepare the assay buffer and store it at 4°C.
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of this compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a working solution of SARS-CoV-2 PLpro in assay buffer.
-
Prepare a working solution of the FRET substrate in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of each this compound dilution to the wells of a 384-well plate. Include controls with assay buffer and DMSO only (for 0% and 100% inhibition, respectively).
-
Add 10 µL of the PLpro working solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the FRET substrate working solution to each well. The final volume in each well should be 20 µL.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at the donor and acceptor emission wavelengths at an excitation wavelength appropriate for the donor fluorophore. For a CyPet-YPet pair, excitation is at 414 nm, and emission is measured at 475 nm (CyPet) and 530 nm (YPet).[8]
-
Record the fluorescence signal every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (rate of substrate cleavage) from the linear portion of the fluorescence signal versus time plot. The rate can be determined by the increase in donor fluorescence or the decrease in FRET signal (acceptor emission).
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Rateinhibitor - Ratebackground) / (Rateno inhibitor - Ratebackground))
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[9]
-
Data Presentation
The potency of this compound is determined by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The results of the FRET-based assay can be summarized in the following table.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) |
| This compound | SARS-CoV-2 PLpro | FRET-based enzymatic | 8.5 | 8.8 |
Note: The Ki value of 8.8 nM is a reported value for this compound and provides a reference for the expected potency.[10] The IC50 value is a hypothetical result from this assay.
The FRET-based enzymatic assay is a robust and sensitive method for determining the potency of enzyme inhibitors like this compound.[8][11] This high-throughput compatible assay provides quantitative data on inhibitor efficacy, which is crucial for drug discovery and development. The detailed protocol provided here can be adapted for other enzyme-inhibitor systems with appropriate optimization of the substrate and assay conditions. The use of FRET technology accelerates the characterization of promising therapeutic candidates targeting viral enzymes such as SARS-CoV-2 PLpro.[12]
References
- 1. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. New COVID-19 Drug Shows Greater Promise Against Resistant Viral Strains | Rutgers Health [rutgershealth.org]
- 5. news-medical.net [news-medical.net]
- 6. New COVID-19 Drug Shows Greater Promise Against Resistant Viral Strains | Rutgers University [rutgers.edu]
- 7. Target identification for repurposed drugs active against SARS-CoV-2 via high-throughput inverse docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trialsitenews.com [trialsitenews.com]
- 11. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for X-ray Crystallography of Jun13296 Bound to PLpro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structural and biochemical characterization of the inhibitor Jun13296 in complex with the Papain-like protease (PLpro) of SARS-CoV-2. The provided protocols offer detailed methodologies for the key experiments involved in determining the X-ray crystal structure, enabling researchers to reproduce and build upon these findings for the development of novel antiviral therapeutics.
Introduction
The SARS-CoV-2 papain-like protease (PLpro) is a critical enzyme for viral replication and a key antagonist of the host's innate immune response, making it a prime target for antiviral drug development. This compound is a potent, orally available quinoline-based inhibitor of SARS-CoV-2 PLpro.[1][2] This document details the crystallographic analysis of this compound bound to PLpro, providing insights into its mechanism of inhibition. In a mouse model of SARS-CoV-2 infection, oral administration of this compound has been shown to significantly improve survival, reduce lung viral titers, and prevent lung tissue damage.[1]
Data Presentation
Biochemical and Antiviral Activity of this compound
| Parameter | Value | Reference |
| PLpro IC50 | 0.13 µM | --INVALID-LINK-- |
| PLpro Ki | 8.8 nM | --INVALID-LINK-- |
| Antiviral EC50 | Not explicitly stated for this compound, but described as having ten-fold greater activity than Jun12682. | [2] |
Crystallographic Data for this compound-PLpro Complex
| Parameter | Value | PDB ID |
| Resolution | 2.30 Å | --INVALID-LINK-- |
| Space Group | P 21 21 21 | --INVALID-LINK-- |
| Unit Cell Dimensions (a, b, c) | 58.9 Å, 86.9 Å, 121.2 Å | --INVALID-LINK-- |
| Unit Cell Angles (α, β, γ) | 90°, 90°, 90° | --INVALID-LINK-- |
| R-Value Work | 0.188 | --INVALID-LINK-- |
| R-Value Free | 0.212 | --INVALID-LINK-- |
Experimental Protocols
Expression and Purification of SARS-CoV-2 PLpro
This protocol describes the expression of SARS-CoV-2 PLpro in Escherichia coli and subsequent purification.[3][4]
Materials:
-
pET-based expression vector containing the gene for SARS-CoV-2 PLpro (residues 746-1063 of nsp3) with an N-terminal His6-SUMO tag.
-
E. coli BL21(DE3) cells.
-
Luria-Bertani (LB) broth or minimal media for isotopic labeling.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
ZnCl2.
-
Lysis Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, 10 µM ZnCl2).
-
Wash Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 30 mM imidazole, 1 mM DTT, 10 µM ZnCl2).
-
Elution Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 300 mM imidazole, 1 mM DTT, 10 µM ZnCl2).
-
His-tagged SUMO protease (e.g., Ulp1).
-
Dialysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10 µM ZnCl2).
-
Gel Filtration Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Ni-NTA affinity resin.
-
Size-exclusion chromatography column (e.g., Superdex 75).
Protocol:
-
Transform the PLpro expression vector into E. coli BL21(DE3) cells.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a large-scale culture with the overnight starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and ZnCl2 to a final concentration of 100 µM.
-
Continue to grow the culture at 18°C for 16-20 hours.
-
Harvest the cells by centrifugation and resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells by sonication on ice and clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer.
-
Wash the column with Wash Buffer to remove unbound proteins.
-
Elute the His6-SUMO-PLpro fusion protein with Elution Buffer.
-
Add His-tagged SUMO protease to the eluted protein to cleave the His6-SUMO tag.
-
Dialyze the protein solution against Dialysis Buffer overnight at 4°C to remove imidazole and facilitate tag cleavage.
-
Pass the dialyzed solution through a second Ni-NTA column to remove the cleaved His6-SUMO tag and the His-tagged protease.
-
Collect the flow-through containing the untagged PLpro.
-
Concentrate the protein and perform size-exclusion chromatography using the Gel Filtration Buffer.
-
Pool the fractions containing pure PLpro, concentrate to the desired concentration, and flash-freeze in liquid nitrogen for storage at -80°C.
Crystallization of the this compound-PLpro Complex
This protocol outlines the co-crystallization of SARS-CoV-2 PLpro with the inhibitor this compound.
Materials:
-
Purified SARS-CoV-2 PLpro at a concentration of 5-10 mg/mL.
-
This compound dissolved in 100% DMSO to a stock concentration of 10-50 mM.
-
Crystallization buffer components as determined from screening (specific conditions for 9DNU are not publicly detailed, but a representative condition for a similar complex is provided below).
-
A representative crystallization condition for a related inhibitor (GRL0617) is: 0.1 M sodium citrate (B86180) pH 5.6, 0.24 M ammonium (B1175870) acetate, and 24% PEG 4000.[5]
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates).
Protocol:
-
Incubate the purified PLpro with a 3-5 fold molar excess of this compound for at least 1 hour on ice.
-
Centrifuge the protein-inhibitor complex solution to remove any precipitate.
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).
-
Mix the protein-inhibitor complex solution with the crystallization reservoir solution in a 1:1 ratio.
-
Incubate the crystallization plates at a constant temperature (e.g., 20°C).
-
Monitor the plates for crystal growth over several days to weeks.
X-ray Diffraction Data Collection and Processing
This protocol provides a general workflow for X-ray diffraction data collection and processing.
Materials:
-
Crystals of the this compound-PLpro complex.
-
Cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol (B35011) or ethylene (B1197577) glycol).
-
Synchrotron X-ray source.
-
Data processing software (e.g., XDS, MOSFLM, HKL2000).
-
Structure solution and refinement software (e.g., PHENIX, CCP4).
Protocol:
-
Carefully harvest a crystal from the crystallization drop.
-
Briefly soak the crystal in the cryoprotectant solution to prevent ice formation during freezing.
-
Flash-cool the crystal in liquid nitrogen.
-
Mount the crystal on the goniometer at the synchrotron beamline.
-
Collect a complete X-ray diffraction dataset.
-
Process the diffraction data, including indexing, integration, and scaling.
-
Solve the crystal structure using molecular replacement with a known PLpro structure as a search model.
-
Refine the structure and build the model of the this compound inhibitor into the electron density map.
-
Validate the final structure.
Visualizations
Signaling Pathway of PLpro in SARS-CoV-2 Replication and Immune Evasion
Caption: Role of PLpro in viral replication and immune evasion, and its inhibition by this compound.
Experimental Workflow for X-ray Crystallography
Caption: Workflow for determining the crystal structure of the PLpro-Jun13296 complex.
Logical Relationship of PLpro Inhibition
Caption: Logical flow of PLpro inhibition by this compound leading to an antiviral effect.
References
Application Note: Pharmacokinetic Analysis of Jun13296 in C57BL/6J Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Jun13296 is a novel, orally bioavailable antiviral drug candidate developed as a potential treatment for COVID-19. It functions as an inhibitor of the SARS-CoV-2 papain-like protease (PLpro), an enzyme crucial for viral replication and evasion of the host's immune system.[1][2] Unlike nirmatrelvir (B3392351) (a component of Paxlovid), which targets the main protease (Mpro), this compound's distinct mechanism of action makes it effective against viral strains resistant to other protease inhibitors.[2][3] Preclinical evaluation of any new therapeutic agent requires a thorough understanding of its pharmacokinetic (PK) profile, which describes the absorption, distribution, metabolism, and excretion (ADME) of the compound in a living organism. This document outlines the protocols for conducting a pharmacokinetic analysis of this compound in the C57BL/6J mouse model, a standard preclinical species for efficacy and safety studies.
Mechanism of Action: PLpro Inhibition
The SARS-CoV-2 virus translates its RNA into large polyproteins that must be cleaved into individual, functional proteins for viral replication to proceed. This cleavage is performed by two viral proteases: the main protease (Mpro, also known as 3CLpro) and the papain-like protease (PLpro).[2][4] this compound specifically targets and inhibits PLpro, thereby blocking the processing of the viral polyprotein and halting replication. Furthermore, PLpro is involved in stripping ubiquitin and ISG15 modifications from host proteins, which helps the virus evade the innate immune response.[2] Inhibition of PLpro by this compound may therefore also possess an anti-inflammatory and immune-modulatory effect.[2]
Figure 1: Mechanism of action of this compound vs. Nirmatrelvir.
Pharmacokinetic Parameters of this compound
The following tables summarize the key in vivo pharmacokinetic parameters of this compound determined in 6 to 8-week-old C57BL/6J mice.[5] Data was collected following a single intravenous (IV) injection and a single oral (PO) administration.
Table 1: In Vivo Pharmacokinetic Parameters of this compound in C57BL/6J Mice.[5]
| Parameter | IV Administration (10 mg/kg) | PO Administration (50 mg/kg) |
| T½ (h) | 3.1 ± 0.4 | 4.0 ± 0.6 |
| Tmax (h) | 0.08 | 2.0 |
| Cmax (ng/mL) | 3020 ± 290 | 1560 ± 320 |
| AUC0-t (h·ng/mL) | 6230 ± 560 | 10200 ± 1500 |
| AUCt-∞ (h·ng/mL) | 520 ± 110 | 1100 ± 260 |
| Clearance (CL) (mL/min/kg) | 25.1 ± 2.3 | - |
| Mean Residence Time (MRT) (h) | 3.4 ± 0.3 | 5.6 ± 0.8 |
| Volume of Distribution (Vss) (L/kg) | 5.1 ± 0.3 | - |
| Oral Bioavailability (F) (%) | - | 32.8 |
Data are presented as mean ± standard deviation (n=3 per group).[5]
Experimental Protocols
This section provides detailed protocols for conducting a pharmacokinetic study of this compound in C57BL/6J mice.
1. Experimental Workflow
The overall workflow involves animal acclimatization, drug formulation and administration, serial blood sampling, plasma processing for bioanalysis, and subsequent data analysis to determine PK parameters.
Figure 2: Workflow for pharmacokinetic analysis in mice.
2. Materials and Reagents
-
This compound (analytical grade)
-
C57BL/6J mice (male or female, 6-8 weeks old, 20-25 g)[5][6]
-
Vehicle for PO formulation: 0.5% methylcellulose (B11928114) and 2% Tween 80 in sterile water[5]
-
Vehicle for IV formulation: Saline or other appropriate vehicle
-
EDTA-coated microcentrifuge tubes
-
Pipettes and sterile tips
-
Syringes and needles for dosing
-
Capillary tubes (heparinized)
-
Centrifuge
-
-80°C Freezer
-
LC-MS/MS system
3. Animal Handling and Housing
-
House animals in a controlled environment with a 12-hour light/dark cycle.[6]
-
Allow at least one week for acclimatization before the study begins.
-
Provide standard chow and water ad libitum.
-
Fast animals overnight (approx. 12 hours) before oral dosing, but allow access to water.[6]
4. Drug Formulation and Administration
-
Oral (PO) Formulation:
-
Prepare a suspension of this compound at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 25g mouse at 10 mL/kg) in the vehicle (0.5% methylcellulose, 2% Tween 80 in water).[5]
-
Ensure the suspension is homogenous by vortexing before each administration.
-
Administer the formulation via oral gavage using a suitable gavage needle.
-
-
Intravenous (IV) Formulation:
-
Prepare a clear solution of this compound in a suitable IV vehicle (e.g., saline) at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse at 2.5 mL/kg).
-
Administer via bolus injection into the tail vein.
-
5. Blood Sample Collection (Serial Microsampling) Serial sampling from the same animal reduces biological variability and the number of animals required.[7]
-
Time Points: Collect blood samples at pre-dose (0 h) and at specified times post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[5][8]
-
Procedure:
-
Warm the mouse under a heat lamp to promote vasodilation.
-
Place the mouse in a restrainer.
-
Puncture the lateral tail vein or saphenous vein with a sterile lancet or needle.
-
Collect approximately 20-30 µL of blood into an EDTA-coated capillary tube.[9]
-
Immediately transfer the blood into a pre-labeled EDTA microcentrifuge tube.
-
Apply gentle pressure to the puncture site to stop the bleeding.
-
6. Plasma Processing and Storage
-
After collection, keep the blood samples on ice.
-
Centrifuge the microcentrifuge tubes at approximately 2,000-4,000 x g for 10 minutes at 4°C to separate the plasma.[9]
-
Carefully collect the supernatant (plasma) and transfer it to a new, clean, labeled tube.
-
Store the plasma samples at -80°C until bioanalysis.[10]
7. Bioanalytical Method: LC-MS/MS A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the sensitive and specific quantification of this compound in plasma.[11]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform a protein precipitation extraction by adding a volume of cold organic solvent (e.g., acetonitrile) containing an appropriate internal standard.
-
Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for injection into the LC-MS/MS system.
-
-
Chromatography: Use a suitable UPLC or HPLC system with a C18 column to achieve chromatographic separation of this compound from endogenous matrix components.
-
Mass Spectrometry:
-
Use a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Optimize the specific precursor-to-product ion transitions for both this compound and the internal standard to ensure selectivity and sensitivity.
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of this compound into blank mouse plasma.
-
Calculate the concentration of this compound in the study samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.
-
8. Pharmacokinetic Data Analysis
-
Use non-compartmental analysis (NCA) software (e.g., WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.[7]
-
Key parameters to be determined include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time, calculated using the linear trapezoidal rule.
-
T½ (Half-life): Time required for the plasma concentration to decrease by half.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time (for IV data).
-
Vss (Volume of Distribution at Steady State): Apparent volume into which the drug distributes (for IV data).
-
F (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100%.
-
References
- 1. New COVID-19 Drug Shows Greater Promise Against Resistant Viral Strains | Rutgers University [rutgers.edu]
- 2. news-medical.net [news-medical.net]
- 3. respiratory-therapy.com [respiratory-therapy.com]
- 4. Roles of existing drug and drug targets for COVID-19 management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. beckman.com [beckman.com]
- 10. An alternative approach for quantitative bioanalysis using diluted blood to profile oral exposure of small molecule anticancer drugs in mice. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application Note: Measuring the Impact of Jun13296 on Cytokine Levels (IL-6, IFN-γ)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Jun13296 is a novel, orally bioavailable quinoline-based antiviral compound that acts as a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro).[1][2][3] Beyond its direct antiviral effects, this compound has demonstrated significant anti-inflammatory properties.[1][4] In preclinical murine models of SARS-CoV-2 infection, administration of this compound led to a notable reduction in the levels of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Interferon-gamma (IFN-γ). This reduction in cytokine activity may contribute to the observed survival benefits and reduced lung inflammation in treated animals.
The anti-inflammatory mechanism of this compound is hypothesized to be linked to its inhibition of the deubiquitinase (DUB) and deISGylase activities of PLpro. By interfering with these enzymatic functions, this compound may modulate critical signaling pathways, such as NF-κB and JAK-STAT, which are pivotal in the transcriptional regulation of IL-6 and IFN-γ.
This application note provides detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro and in vivo impact of this compound on IL-6 and IFN-γ production. It includes methodologies for cell-based assays and summarizes expected quantitative outcomes in tabular format for clear data interpretation.
Data Presentation
The following tables present illustrative quantitative data on the effect of this compound on IL-6 and IFN-γ levels. This data is hypothetical and intended to serve as an example of expected results based on preclinical findings. Actual results may vary depending on the experimental conditions.
Table 1: In Vitro Inhibition of IL-6 and IFN-γ in Stimulated Human PBMCs
| Treatment Group | This compound Conc. (µM) | IL-6 (pg/mL) | % Inhibition | IFN-γ (pg/mL) | % Inhibition |
| Vehicle Control (LPS-stimulated) | 0 | 1500 ± 120 | 0 | - | - |
| This compound (LPS-stimulated) | 1 | 950 ± 85 | 36.7 | - | - |
| This compound (LPS-stimulated) | 5 | 450 ± 50 | 70.0 | - | - |
| This compound (LPS-stimulated) | 10 | 200 ± 30 | 86.7 | - | - |
| Vehicle Control (αCD3/CD28-stimulated) | 0 | - | - | 2200 ± 200 | 0 |
| This compound (αCD3/CD28-stimulated) | 1 | - | - | 1400 ± 150 | 36.4 |
| This compound (αCD3/CD28-stimulated) | 5 | - | - | 650 ± 70 | 70.5 |
| This compound (αCD3/CD28-stimulated) | 10 | - | - | 300 ± 45 | 86.4 |
Table 2: In Vivo Reduction of Serum IL-6 and IFN-γ in a Murine Model of Inflammation
| Treatment Group | Dosage (mg/kg) | Serum IL-6 (pg/mL) | % Reduction | Serum IFN-γ (pg/mL) | % Reduction |
| Vehicle Control | 0 | 2500 ± 300 | 0 | 3500 ± 400 | 0 |
| This compound | 25 | 1600 ± 250 | 36.0 | 2300 ± 300 | 34.3 |
| This compound | 50 | 800 ± 150 | 68.0 | 1100 ± 200 | 68.6 |
| This compound | 75 | 400 ± 90 | 84.0 | 500 ± 100 | 85.7 |
Signaling Pathways
The production of IL-6 and IFN-γ is regulated by complex signaling cascades. This compound, as a PLpro inhibitor, is thought to interfere with these pathways, leading to a reduction in cytokine expression.
Experimental Protocols
The following are generalized protocols for measuring IL-6 and IFN-γ. Specific details may need to be optimized based on the cell type, experimental model, and reagents used.
Protocol 1: In Vitro Cytokine Measurement by ELISA
This protocol describes the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify IL-6 and IFN-γ in cell culture supernatants.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) (for IL-6 induction)
-
Anti-CD3 and Anti-CD28 antibodies (for IFN-γ induction)
-
This compound
-
DMSO (vehicle control)
-
Human IL-6 and IFN-γ ELISA kits
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Culture and Stimulation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a density of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
For IL-6 measurement, stimulate the cells with LPS (e.g., 1 µg/mL).
-
For IFN-γ measurement, stimulate the cells with plate-bound anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL).
-
-
Treatment with this compound:
-
Prepare stock solutions of this compound in DMSO.
-
Add desired concentrations of this compound (or vehicle control) to the stimulated cells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate at 37°C in a 5% CO2 incubator. Incubation times may vary; for example, 24 hours for IL-6 and 48 hours for IFN-γ.
-
After incubation, centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the cell-free supernatant for cytokine analysis.
-
-
ELISA Protocol:
-
Perform the ELISA according to the manufacturer's instructions for the specific IL-6 or IFN-γ kit.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, an enzyme conjugate, and a substrate for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant cytokine standards provided in the kit.
-
Calculate the concentration of IL-6 or IFN-γ in the samples by interpolating from the standard curve.
-
Protocol 2: Intracellular Cytokine Staining and Flow Cytometry
This protocol allows for the identification and quantification of cytokine-producing cell populations.
Materials:
-
Same as Protocol 1, plus:
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (IL-6, IFN-γ)
-
Flow cytometer
Procedure:
-
Cell Culture, Stimulation, and Treatment:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Protein Transport Inhibition:
-
Approximately 4-6 hours before the end of the incubation period, add a protein transport inhibitor (e.g., Brefeldin A) to the cell cultures to promote intracellular cytokine accumulation.
-
-
Cell Harvesting and Surface Staining:
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
Stain for cell surface markers by incubating the cells with fluorochrome-conjugated antibodies for 20-30 minutes on ice, protected from light.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature.
-
Wash and resuspend the cells in a permeabilization buffer.
-
-
Intracellular Staining:
-
Add fluorochrome-conjugated anti-cytokine antibodies (anti-IL-6, anti-IFN-γ) to the permeabilized cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of cells expressing IL-6 and/or IFN-γ within specific cell populations.
-
Conclusion
The protocols outlined in this application note provide a framework for investigating the immunomodulatory effects of this compound on IL-6 and IFN-γ production. By employing these methods, researchers can quantify the extent of cytokine reduction and gain insights into the compound's mechanism of action, furthering our understanding of its potential as a therapeutic agent with both antiviral and anti-inflammatory properties.
References
Troubleshooting & Optimization
Technical Support Center: Improving Jun13296 Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Jun13296 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important for in vitro assays?
This compound is a novel, orally bioavailable antiviral drug candidate that functions as a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro).[1][2][3] Its mechanism of action involves targeting this key viral enzyme to disrupt viral replication and modulate the host's inflammatory response.[1][4] For accurate and reproducible in vitro experimental results, it is crucial that this compound remains fully dissolved in the assay medium at the desired test concentrations. Poor solubility can lead to compound precipitation, resulting in inaccurate concentration-response curves and misleading data.
Q2: What are the common solvents for dissolving hydrophobic compounds like this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a widely recommended solvent due to its ability to dissolve a broad range of polar and nonpolar compounds. DMSO is also miscible with most aqueous solutions and cell culture media, which facilitates its use in in vitro assays. Other organic solvents such as ethanol (B145695) and dimethylformamide (DMF) can also be considered.
Q3: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What should I do?
This phenomenon, often called "crashing out," is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium where its solubility is lower. Here are several troubleshooting steps:
-
Lower the Final Concentration: The simplest solution is to reduce the final concentration of this compound in your assay to a level below its aqueous solubility limit.
-
Optimize the Dilution Method: Instead of a single-step dilution, perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Adding the compound dropwise while gently vortexing can also help prevent immediate precipitation.
-
Reduce the Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay to minimize both solubility issues and potential solvent-induced cytotoxicity.
-
Use Co-solvents: Consider the use of a co-solvent system to improve solubility.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration of the compound. It is advisable to first determine the maximum soluble concentration experimentally. |
| Rapid Solvent Exchange | Direct dilution of a concentrated DMSO stock into a large volume of aqueous buffer can cause the compound to rapidly precipitate. | Perform a stepwise serial dilution. Create an intermediate dilution of the stock in your assay medium before preparing the final concentration. |
| Low Media Temperature | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| Media Components | Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility. | Try reducing the percentage of FBS in your media, but be mindful of the potential impact on cell health. |
Issue 2: Time-Dependent Precipitation of this compound in Culture
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incubation Time | The compound may be slowly precipitating out of solution over the course of a long incubation period. | If your experimental design allows, consider reducing the incubation time. |
| Evaporation | Evaporation of media from culture plates, especially during long-term experiments, can increase the compound's effective concentration, leading to precipitation. | Ensure proper humidification of your incubator. For long-term experiments, consider using plates with low-evaporation lids or sealing plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
Quantitative Data Summary
The following table provides a template for summarizing the kinetic solubility of this compound in various common laboratory solvents. Researchers are encouraged to determine this experimentally for their specific batches of the compound.
| Solvent | Temperature (°C) | Maximum Soluble Concentration (mM) | Observations |
| DMSO | 25 | >100 (example) | Clear solution |
| Ethanol | 25 | 25 (example) | Clear solution |
| PBS (pH 7.4) | 25 | <0.1 (example) | Precipitation observed |
| Cell Culture Medium + 10% FBS | 37 | 0.5 (example) | Clear solution at lower concentrations |
| Cell Culture Medium (serum-free) | 37 | 0.2 (example) | Precipitation observed at lower concentrations than with FBS |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve: Vortex the solution vigorously. If necessary, brief sonication or gentle warming to 37°C can be used to aid dissolution. Ensure that the compound is fully dissolved before use.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Determining Maximum Soluble Concentration in Aqueous Media
-
Prepare Serial Dilutions: Prepare a serial dilution of your this compound DMSO stock solution in DMSO.
-
Dilute in Aqueous Media: In a 96-well plate, add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of your pre-warmed aqueous assay buffer or cell culture medium. Include a DMSO-only control.
-
Incubate and Observe: Seal the plate and incubate under your experimental conditions (e.g., 37°C, 5% CO2) for a relevant period (e.g., 2 hours).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate. For a more quantitative assessment, the absorbance of the plate can be read at a wavelength of 620 nm; an increase in absorbance indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is the maximum working soluble concentration under those specific conditions.
Protocol 3: Using Cyclodextrins to Enhance Solubility
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Select a Cyclodextrin (B1172386): Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in your aqueous assay buffer.
-
Complexation: Add the this compound DMSO stock solution to the cyclodextrin solution while vortexing. The molar ratio of this compound to cyclodextrin will need to be optimized.
-
Equilibration: Allow the mixture to equilibrate (e.g., by shaking or stirring for several hours at room temperature) to allow for the formation of the inclusion complex.
-
Filtering: Filter the solution to remove any undissolved compound before use in your assay.
Visualizations
Caption: A general workflow for preparing and optimizing the solubility of this compound for in vitro assays.
Caption: A decision tree for troubleshooting common causes of this compound precipitation in aqueous solutions.
Caption: A diagram illustrating how this compound inhibits the SARS-CoV-2 papain-like protease (PLpro) to block viral replication.
References
Jun13296 stability and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the handling, storage, and use of Jun13296, a novel and potent oral antiviral agent targeting the papain-like protease (PLpro) of SARS-CoV-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a quinoline-based, noncovalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro).[1][2][3][4] PLpro is an essential viral enzyme for processing the viral polyprotein and is also involved in dismantling host antiviral responses by acting as a deubiquitinase (DUB) and a deISGylase, which dampens the host's innate immune signaling.[1] this compound exerts its antiviral effect by binding to the Val70Ub binding site of PLpro, thereby inhibiting its enzymatic activity.[4] This dual function of inhibiting viral replication and potentially restoring the host's immune response makes it a promising therapeutic candidate.
Q2: What are the recommended storage and stability conditions for this compound?
A2: As of the latest available information, specific, validated stability and long-term storage data for this compound have not been made publicly available. This compound is a novel research compound, and detailed stability studies are typically conducted as part of its further development.
For general guidance, based on the handling of similar quinoline-based chemical compounds, the following is recommended:
-
Solid Form: Store in a cool, dry place, protected from light. For long-term storage, keeping the compound at -20°C is advisable.
-
In Solution: The stability of this compound in solution is not yet characterized. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store at -20°C or -80°C and use within a limited time frame. Avoid repeated freeze-thaw cycles.
Users should always refer to any specific storage instructions provided by the supplier of the compound. For critical applications, it is recommended to perform in-house stability assessments for your specific experimental conditions.
Q3: In which solvents can I dissolve this compound?
A3: While specific solubility data for this compound is not detailed in the available literature, for in vivo studies in mice, this compound has been formulated in a vehicle of 0.5% methylcellulose (B11928114) and 2% Tween 80 in water for oral administration. For in vitro assays, Dimethyl Sulfoxide (DMSO) is commonly used to prepare stock solutions of similar small molecule inhibitors. Subsequent dilutions in aqueous buffers appropriate for the specific assay should be performed, ensuring the final DMSO concentration is compatible with the experimental system (typically ≤0.5%).
Q4: What are the known pharmacokinetic properties of this compound?
A4: this compound exhibits favorable pharmacokinetic properties for an oral drug candidate. In vivo studies in mice have demonstrated its oral bioavailability.[4] After oral administration, this compound displays a biphasic plasma release pattern, with peaks at approximately two and eight hours.[1] The plasma concentration of the compound remains above the effective antiviral concentration for more than eight hours.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no antiviral activity in cell-based assays | Compound Degradation: Improper storage of the compound or solution. | Prepare fresh solutions of this compound for each experiment. Ensure the solid compound is stored under the recommended conditions (cool, dry, protected from light). |
| Incorrect Concentration: Errors in calculating dilutions or preparing solutions. | Double-check all calculations and ensure accurate pipetting. Consider verifying the concentration of the stock solution using a suitable analytical method if possible. | |
| Cell Line Susceptibility: The cell line used may not be optimal for SARS-CoV-2 replication or for observing the effects of a PLpro inhibitor. | Use a well-characterized cell line known to support robust SARS-CoV-2 replication (e.g., Vero E6, Calu-3). | |
| Inconsistent results between experiments | Variability in Compound Handling: Inconsistent preparation of solutions or storage between experiments. | Standardize the protocol for preparing and storing this compound solutions. Prepare a large batch of stock solution for a series of related experiments if short-term stability is confirmed. |
| Experimental Variability: Inconsistent cell passage numbers, seeding densities, or virus titers. | Maintain consistent cell culture practices and carefully titrate the virus stock for each experiment. | |
| Precipitation of the compound in aqueous media | Low Solubility: The concentration of this compound exceeds its solubility in the final assay buffer. | Decrease the final concentration of this compound. Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible while maintaining solubility. |
Quantitative Data Summary
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Administration Route | Oral (p.o.) |
| Peak Plasma Time (Tmax) | 2 and 8 hours (biphasic)[1] |
| Duration above EC | > 8 hours[1] |
Table 2: In Vivo Efficacy of this compound in a SARS-CoV-2 Mouse Model
| Treatment Group | Dosage | 5-Day Survival Rate |
| This compound | Low dose | 90%[5] |
| Jun12682 (first-generation compound) | Same low dose as this compound | 40%[5] |
| Untreated | N/A | 0%[5] |
Experimental Protocols
SARS-CoV-2 PLpro Inhibition Assay (General Protocol)
This protocol is a general guideline for assessing the inhibitory activity of this compound against SARS-CoV-2 PLpro.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 PLpro enzyme
-
Fluorogenic substrate (e.g., Ubiquitin-AMC or ISG15-AMC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1 mg/mL BSA, 5 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well black plates
-
Fluorescence plate reader
-
-
Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. Add a fixed concentration of SARS-CoV-2 PLpro to each well of the 96-well plate. c. Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the fluorogenic substrate to each well. e. Immediately measure the fluorescence intensity at regular intervals using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate. f. Calculate the initial reaction rates and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for an in vitro PLpro inhibition assay.
References
- 1. news-medical.net [news-medical.net]
- 2. Synthesis and Structure-Activity Relationship of Covalent Inhibitors of SARS-CoV-2 Papain-like Protease with Antiviral Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates [ideas.repec.org]
- 4. Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New COVID-19 Drug Shows Greater Promise Against Resistant Viral Strains | Rutgers University [rutgers.edu]
optimizing Jun13296 dosing regimen based on biphasic plasma release
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosing regimen of Jun13296, a novel antiviral agent, based on its biphasic plasma release profile. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, orally bioavailable quinoline-based antiviral drug candidate that targets the papain-like protease (PLpro) of SARS-CoV-2.[1] PLpro is an essential enzyme for viral replication and also plays a role in suppressing the host's innate immune response.[2][3] By inhibiting PLpro, this compound blocks viral replication and has demonstrated anti-inflammatory effects.[1] Specifically, it has been shown to inhibit the deubiquitinase and deISGylase activity of PLpro.[4]
Q2: What is the significance of the biphasic plasma release of this compound?
A2: The biphasic plasma release pattern of this compound, with two distinct peaks in plasma concentration after administration, suggests a complex absorption and/or distribution process. After oral dosing, these peaks are observed at approximately 2 and 8 hours. This profile may allow for sustained therapeutic concentrations of the drug over a longer period, which could be advantageous for a less frequent dosing regimen. Understanding this profile is crucial for designing in vivo efficacy studies and for predicting the optimal dosing schedule in future clinical applications.
Q3: What are the main advantages of this compound over other COVID-19 antivirals like Paxlovid?
A3: this compound offers several potential advantages:
-
Different Target: It targets the viral PLpro, while Paxlovid targets the main protease (Mpro). This provides an alternative mechanism of action that can be effective against SARS-CoV-2 variants resistant to Mpro inhibitors.
-
No Ritonavir (B1064) Boosting: Unlike Paxlovid, which requires co-administration with ritonavir to boost its metabolic stability, this compound is designed to be effective as a standalone agent.
-
Reduced Drug-Drug Interactions: this compound does not show significant inhibition of major drug-metabolizing CYP450 enzymes in laboratory tests, suggesting a lower potential for drug-drug interactions compared to ritonavir-boosted therapies.
-
Potency: In animal studies, this compound has shown high potency, achieving significant antiviral effects and protection at lower doses compared to its predecessors and other antivirals.
Q4: What is the oral bioavailability of this compound?
A4: The oral bioavailability of this compound in mice has been reported to be 32.8%.
Troubleshooting Guides
Issue 1: Difficulty dissolving this compound for in vitro or in vivo studies.
-
Question: My this compound is not fully dissolving. What solvent should I use and what is the recommended procedure?
-
Answer: For in vivo studies in mice, this compound has been successfully formulated in a suspension of 0.5% methylcellulose (B11928114) and 2% Tween 80 in water. For in vitro assays, starting with a high-concentration stock solution in a solvent like DMSO is common practice. Subsequently, this stock can be diluted in the appropriate assay buffer. It is crucial to ensure the final concentration of the organic solvent in the assay is low enough to not affect the experimental results. If precipitation occurs upon dilution, vortexing or gentle warming may help. For persistent solubility issues, exploring other biocompatible solvents or formulation strategies like solid dispersions may be necessary.
Issue 2: Inconsistent or unexpected results in PLpro enzymatic assays.
-
Question: I am seeing high variability in my PLpro inhibition assays with this compound. What could be the cause?
-
Answer: Inconsistent results in enzymatic assays can arise from several factors:
-
Compound Stability: Ensure that your stock solutions of this compound are fresh and have been stored properly, protected from light and excessive temperature fluctuations. The stability of the compound in the assay buffer over the course of the experiment should also be considered.
-
Assay Conditions: The concentration of the enzyme and substrate, incubation time, and buffer composition (pH, ionic strength) can all impact the results. Refer to established protocols for SARS-CoV-2 PLpro assays and ensure these parameters are consistent across experiments. A common issue with fluorescent-based assays is interference from the compound itself. It is advisable to run a control with this compound and the substrate without the enzyme to check for any intrinsic fluorescence or quenching effects.
-
Enzyme Activity: The purity and activity of the recombinant PLpro enzyme are critical. Use a highly purified and well-characterized enzyme. It is recommended to perform a quality control check of the enzyme activity before starting a large-scale screening or characterization experiment.
-
Issue 3: High mortality or unexpected toxicity in animal studies.
-
Question: I am observing unexpected toxicity in my mouse model when dosing with this compound. How can I troubleshoot this?
-
Answer: While this compound has shown a good safety profile in preclinical studies, unexpected toxicity can occur. Here are some points to consider:
-
Vehicle Control: Ensure that the vehicle used to formulate this compound is well-tolerated by the animals at the administered volume. A vehicle-only control group is essential.
-
Dose and Formulation: The reported efficacious oral dose in mice is in the range of 50-75 mg/kg. If toxicity is observed, consider performing a dose-range-finding study to determine the maximum tolerated dose in your specific animal model and strain. Ensure the formulation is homogenous and the compound is properly suspended.
-
Animal Health: The health status of the animals can significantly impact their response to a new compound. Ensure the animals are healthy and free from any underlying infections.
-
Route of Administration: If oral gavage is used, ensure proper technique to avoid accidental administration into the lungs, which can cause significant distress and mortality.
-
Data Presentation
Table 1: In Vitro and In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral (50 mg/kg) | Intravenous (10 mg/kg) |
| Tmax (h) | 2.0 & 8.0 (biphasic) | 2.0 & 4.0 (biphasic) |
| Cmax (ng/mL) | Not explicitly stated | Not explicitly stated |
| AUC (0-t) (h*ng/mL) | Not explicitly stated | Not explicitly stated |
| Oral Bioavailability (F) | 32.8% | N/A |
| t1/2 (h) | Not explicitly stated | Not explicitly stated |
Data compiled from publicly available research.
Table 2: In Vivo Efficacy of this compound in a Mouse Model of SARS-CoV-2 Infection
| Treatment Group | Dose (mg/kg) | Survival Rate | Key Observations |
| This compound | 75 | 90% | Strong inflammation protection, significant reduction in viral load in the lungs. |
| Jun12682 (predecessor compound) | 75 | 40% | Moderate efficacy at this dose. |
| Untreated Control | N/A | 0% |
Data represents a 5-day survival study.
Experimental Protocols
1. Protocol for In Vivo Oral Dosing of this compound in Mice
-
Objective: To administer this compound orally to mice for pharmacokinetic or efficacy studies.
-
Materials:
-
This compound
-
Methylcellulose
-
Tween 80
-
Sterile water
-
Homogenizer or sonicator
-
Oral gavage needles
-
Appropriate mouse strain (e.g., C57BL/6J)
-
-
Procedure:
-
Prepare the vehicle by dissolving 0.5% (w/v) methylcellulose and 2% (v/v) Tween 80 in sterile water. Mix thoroughly until a homogenous suspension is formed.
-
Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg or 75 mg/kg) and the number of animals.
-
Suspend the calculated amount of this compound in the prepared vehicle.
-
Homogenize or sonicate the suspension to ensure a uniform distribution of the compound.
-
Accurately weigh each mouse before dosing.
-
Administer the this compound suspension orally using a suitable gavage needle. The volume of administration should be based on the weight of the mouse (typically 5-10 mL/kg).
-
Monitor the animals for any adverse effects after dosing.
-
2. Protocol for SARS-CoV-2 PLpro Enzymatic Assay (FRET-based)
-
Objective: To determine the inhibitory activity of this compound against SARS-CoV-2 PLpro.
-
Materials:
-
Recombinant SARS-CoV-2 PLpro
-
Fluorogenic PLpro substrate (e.g., a peptide with a fluorescent reporter and a quencher)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
384-well black plates
-
Plate reader capable of fluorescence measurement
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 384-well plate, add the diluted this compound or vehicle control.
-
Add the PLpro enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately start monitoring the increase in fluorescence over time using a plate reader (e.g., excitation at 340 nm and emission at 490 nm, depending on the substrate).
-
Calculate the initial reaction rates (slopes of the fluorescence curves).
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value by fitting the data to a dose-response curve.
-
Mandatory Visualization
Caption: Mechanism of action of this compound as a SARS-CoV-2 PLpro inhibitor.
Caption: Logical workflow of this compound's biphasic plasma release after oral dosing.
References
potential off-target effects of quinoline-based inhibitors
This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the off-target effects of quinoline-based inhibitors. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to help validate your findings.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with quinoline-based inhibitors?
A1: Off-target effects occur when a compound, such as a quinoline-based inhibitor, binds to and modulates the activity of proteins other than its intended therapeutic target.[1] This is a significant concern because these unintended interactions can lead to the misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity.[1] For quinoline-based compounds, which are investigated for a wide range of biological activities including anticancer and antimicrobial effects, off-target activity can confound the validation of the drug's primary mechanism of action.[2][3]
Q2: What are the common causes of the off-target effects observed with these inhibitors?
A2: The primary cause of off-target effects for many kinase inhibitors is the structural similarity of the ATP-binding pocket across the human kinome, as most of these inhibitors are designed to compete with ATP.[1] Other factors include the inherent ability of a compound to bind to multiple proteins (promiscuity), high compound concentrations that engage lower-affinity targets, and complex cellular signaling where inhibiting the primary target causes feedback effects on other pathways.[1] Some quinoline-based compounds are also known to interact with non-kinase targets like DNA-acting enzymes, including DNA gyrase, topoisomerases, and DNA methyltransferases, further broadening their potential for off-target activity.[4][5][6]
Q3: How can I distinguish between an on-target and an off-target effect in my experiment?
A3: A multi-pronged approach is recommended. A gold-standard method is to test your compound's efficacy in a cell line where the intended target has been genetically removed, for instance, via CRISPR-Cas9 knockout.[7] If the compound's effect disappears in the knockout cells, it is likely an on-target effect. Additionally, using a structurally unrelated inhibitor for the same primary target can help validate your findings; if the same phenotype is observed, it strengthens the case for an on-target effect.[1]
Q4: My quinoline-based compound is showing activity in an assay, but I suspect it might be a false positive. What should I check?
A4: Quinoline (B57606) scaffolds can act as Pan-Assay Interference Compounds (PAINS), which are "nuisance compounds" known to interfere with assay readouts and cause false positives.[8] The quinoline core can also possess inherent fluorescent properties, which may interfere with fluorescence-based assays.[8] It is crucial to perform counter-screens and orthogonal assays to validate initial hits.[8] You should measure the compound's autofluorescence at the assay's excitation and emission wavelengths to rule out interference.[8]
Troubleshooting Guides
Here we address specific issues you may encounter during your experiments with quinoline-based inhibitors.
| Problem | Possible Cause | Troubleshooting Steps |
| High levels of cell death, even at low inhibitor concentrations. | The inhibitor may have potent off-target effects on proteins essential for cell survival.[1][4] | 1. Titrate the inhibitor: Determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity.[1]2. Assess mechanism of cell death: Use assays like Annexin V/PI staining to determine if cell death is apoptotic or necrotic, which can provide clues about the pathways involved.[4]3. Evaluate mitochondrial toxicity: Use stains like TMRE or JC-1 to assess if mitochondrial dysfunction is the cause of toxicity.[4] |
| Discrepancy between expected and observed cellular phenotype. | The compound may be modulating an unknown signaling pathway, or pathway cross-talk may be leading to unexpected downstream effects.[1][4] | 1. Perform a kinase profile: Use a commercial service to screen the inhibitor against a broad panel of kinases to identify potential off-targets.[1][4]2. Analyze global signaling: Use phosphoproteomics to see how your compound alters overall cell signaling.[7]3. Use pathway-specific reporter assays: If you suspect a specific pathway (e.g., NF-κB, MAPK), use a reporter cell line to screen for activation or inhibition.[4] |
| Inconsistent results or shallow dose-response curve in biochemical assays. | The compound may be precipitating out of solution in your assay buffer. Quinoline solubility can be highly dependent on pH.[8] | 1. Adjust buffer pH: If possible, try lowering the pH of the assay buffer, as the solubility of quinolines (which are weak bases) often increases at lower pH.[8]2. Use co-solvents: Ensure the final concentration of solvents like DMSO does not affect your biological system.[8]3. Add a carrier protein: In some assays, adding bovine serum albumin (BSA) can help keep the compound in solution.[9] |
| Paradoxical activation of a signaling pathway you expected to inhibit. | Inhibition of a target can sometimes lead to the activation of the same pathway through feedback mechanisms or by altering protein dimerization, a known phenomenon with some kinase inhibitors.[10] | 1. Validate with a different tool: Use siRNA/CRISPR to knock down the target and see if it recapitulates the effect.[1]2. Analyze protein-protein interactions: Investigate if the inhibitor promotes or disrupts protein complexes that regulate the pathway.3. Consult literature: Research if similar paradoxical activations have been reported for inhibitors of your target class.[10] |
Quantitative Data on Off-Target Effects
To effectively interpret experimental data, it is crucial to understand an inhibitor's selectivity profile. The table below presents hypothetical data for a quinoline-based inhibitor ("Compound Q") designed to target Epidermal Growth Factor Receptor (EGFR). This illustrates how off-target activity is quantified.
| Target | Target Class | IC50 (nM) | Percent Inhibition @ 1µM | Comments |
| EGFR | Receptor Tyrosine Kinase (On-Target) | 5 | 99% | Intended Target |
| VEGFR2 | Receptor Tyrosine Kinase (Off-Target) | 35 | 95% | Significant off-target activity against a related kinase. |
| c-Met | Receptor Tyrosine Kinase (Off-Target) | 80 | 88% | Moderate off-target activity. |
| PI3Kα | Lipid Kinase (Off-Target) | 450 | 65% | Weaker, but notable off-target inhibition. |
| SRC | Non-receptor Tyrosine Kinase (Off-Target) | 1,200 | 40% | Low-affinity off-target interaction. |
| DNMT1 | DNA Methyltransferase (Off-Target) | 2,500 | 25% | Example of non-kinase off-target effect.[5] |
| p38α | MAP Kinase (Off-Target) | >10,000 | <10% | Considered non-inhibitory at therapeutic concentrations. |
This is hypothetical data provided for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
This protocol is used to assess the selectivity of an inhibitor by screening it against a large panel of purified kinases.[7]
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations for testing.
-
Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP at a concentration near the Km for each respective kinase.
-
Compound Incubation: Add the test compound at the desired concentration (e.g., 1 µM for a single-point screen or a range for IC50 determination) to the kinase reaction mixtures. Include a "no inhibitor" (DMSO only) control and a known inhibitor as a positive control.
-
Reaction and Detection: Incubate the plate at 30°C for a specified time (e.g., 60 minutes). Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method such as fluorescence, luminescence, or radioactivity.[7]
-
Data Analysis: Calculate the percentage of kinase activity inhibited by the compound relative to the "no inhibitor" control. Data can be presented as a percentage of inhibition at a single concentration or used to calculate an IC50 value for potent interactions.[7]
Protocol 2: CRISPR-Cas9 Mediated Target Knockout for Validation
This protocol allows for the definitive determination of on-target versus off-target effects in a cellular context.[7]
-
sgRNA Design and Cloning: Design two to three single-guide RNAs (sgRNAs) targeting early exons of the gene for your intended protein target. Clone the designed sgRNAs into a suitable Cas9 expression vector.
-
Transfection and Cell Line Generation: Transfect the cancer cell line of interest with the Cas9/sgRNA expression plasmid. After 48 hours, seed the cells at a low density to allow for the growth of single-cell colonies.
-
Clonal Selection and Validation: Isolate single-cell colonies and expand them. Screen the clones for target protein knockout using Western blot or qPCR. Sequence the genomic DNA of knockout-validated clones to confirm the presence of frameshift-inducing insertions or deletions (indels) at the target site.
-
Phenotypic Assay: Treat both the wild-type (parental) and knockout cell lines with your quinoline-based inhibitor across a range of concentrations.
-
Data Analysis: Compare the dose-response curves between the wild-type and knockout cells. A significant rightward shift in the IC50 or a complete loss of effect in the knockout line strongly indicates the phenotype is on-target.
Visualizations
Below are diagrams illustrating key concepts and workflows for investigating the off-target effects of quinoline-based inhibitors.
Caption: On-target vs. off-target signaling pathways.
Caption: Experimental workflow for off-target identification.
Caption: Troubleshooting logic for unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Oral Bioavailability in Drug Development
This technical support center provides guidance for researchers, scientists, and drug development professionals. While initial inquiries regarding "Jun13296" and low bioavailability were made, current literature indicates that this compound, a novel quinoline-based SARS-CoV-2 papain-like protease (PLpro) inhibitor, demonstrates favorable pharmacokinetic properties, including good oral bioavailability.[1][2][3]
Therefore, this resource will provide a technical overview of this compound's reported pharmacokinetics and a broader troubleshooting guide for addressing bioavailability challenges commonly encountered during early-stage drug development with other compounds.
This compound: A Case Study in Favorable Oral Bioavailability
Contrary to concerns about low bioavailability, preclinical studies highlight this compound as a promising oral antiviral candidate.[1][2] In a mouse model of SARS-CoV-2 infection, oral administration of this compound resulted in significant survival improvement, reduced lung viral titers, and prevention of lung tissue damage.[1]
A key pharmacokinetic study reported an oral bioavailability of 32.8% for this compound, with sustained plasma concentrations, underscoring its potential as an effective oral therapeutic.[3] Furthermore, this compound does not inhibit major drug-metabolizing CYP450 enzymes, suggesting a lower risk of drug-drug interactions compared to other antivirals like Paxlovid.[4][5]
Frequently Asked Questions (FAQs) for General Bioavailability Enhancement
Q1: What are the common causes of low oral bioavailability in early drug development?
Low oral bioavailability is often a result of one or more of the following factors:
-
Poor Aqueous Solubility: The compound does not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.[6][7]
-
Low Permeability: The drug molecule cannot efficiently pass through the intestinal wall to enter the bloodstream.[8]
-
First-Pass Metabolism: After absorption, the drug is extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active compound.[7][9]
-
Efflux by Transporters: Transporter proteins, such as P-glycoprotein, can actively pump the drug back into the gastrointestinal tract, limiting its absorption.[9]
Q2: How can I troubleshoot poor aqueous solubility of my compound?
If your compound exhibits poor solubility, consider the following formulation strategies:
-
Particle Size Reduction: Decreasing the particle size through micronization or nanosizing increases the surface area for dissolution.[6][10]
-
Lipid-Based Formulations: For lipophilic drugs, formulations like self-emulsifying drug delivery systems (SEDDS), microemulsions, and liposomes can improve solubility and absorption.[9][11][12]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution rate.[9]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin complex can increase its aqueous solubility.[9][11][13]
-
Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate.[11][12]
Q3: What approaches can be taken if my compound has high first-pass metabolism?
To address high first-pass metabolism, the following strategies may be employed:
-
Prodrugs: The chemical structure of the drug can be modified to create a more soluble or permeable prodrug that is converted to the active form in the body.[9]
-
Co-administration with Inhibitors: In preclinical settings, co-administering the drug with a known inhibitor of the metabolizing enzyme can help confirm the extent of first-pass metabolism.[9]
-
Alternative Routes of Administration: If oral bioavailability remains a challenge, exploring other routes such as parenteral administration may be necessary.
Troubleshooting Guides
Issue: Low and Variable Plasma Concentrations in Animal Studies
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Determine the pH-solubility profile of the compound. 2. Prepare a micronized suspension to increase surface area. 3. Develop a lipid-based formulation like SEDDS. 4. Create a solid dispersion with a hydrophilic polymer. 5. Investigate cyclodextrin complexation.[9] |
| Low Dissolution Rate | 1. Reduce particle size (micronization or nanosizing). 2. Utilize amorphous solid dispersions. 3. Employ solubility-enhancing excipients.[9] |
| High First-Pass Metabolism | 1. Assess the metabolic stability in liver microsomes or hepatocytes. 2. Design a prodrug that masks the metabolic site. 3. In preclinical studies, co-administer with an inhibitor of the metabolizing enzyme to confirm the extent of first-pass metabolism.[9] |
| Efflux by Intestinal Transporters | 1. Use in vitro models (e.g., Caco-2 cells) to determine if the compound is a substrate for efflux transporters like P-glycoprotein. 2. Co-administer with a known P-gp inhibitor in preclinical studies. |
| Inconsistent Formulation | 1. Ensure the formulation is homogeneous. 2. Verify that the dose administered is consistent for each animal.[7] |
| Physiological Variability in Animals | 1. Standardize the fasting period before and after dosing. 2. A robust formulation can help minimize the impact of physiological differences between animals.[7][9] |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a SEDDS formulation to enhance the oral bioavailability of a poorly water-soluble compound.
Methodology:
-
Screening of Excipients: Determine the solubility of the compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagrams: To identify the self-emulsifying region, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant.
-
Preparation of SEDDS:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.
-
Add the active pharmaceutical ingredient (API) to the mixture.
-
Gently heat and vortex the mixture until the API is completely dissolved and a clear, homogenous solution is formed.
-
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Dilute the SEDDS formulation with water and measure the droplet size and PDI using a dynamic light scattering instrument.
-
Self-Emulsification Time: Add the SEDDS formulation to water with gentle agitation and record the time it takes to form a clear emulsion.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion
Objective: To prepare an amorphous solid dispersion to enhance the dissolution rate of a poorly soluble drug.
Methodology:
-
Selection of Polymer: Choose a suitable hydrophilic polymer (e.g., PVP, HPMC, Soluplus®) based on the physicochemical properties of the drug and the desired release profile.
-
Solvent Evaporation Method:
-
Dissolve both the drug and the polymer in a common volatile solvent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Collect the resulting solid dispersion and dry it further under vacuum to remove any residual solvent.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous state of the drug in the dispersion.
-
X-ray Powder Diffraction (XRPD): To assess the crystallinity of the drug.
-
In Vitro Dissolution Studies: Perform dissolution testing to compare the dissolution rate of the solid dispersion with that of the pure drug.
-
Visualizations
Caption: Experimental workflow for assessing the bioavailability of a novel formulation.
References
- 1. Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rutgers University Office of Research logo [techfinder.rutgers.edu]
- 3. trialsitenews.com [trialsitenews.com]
- 4. New COVID-19 Drug Shows Greater Promise Against Resistant Viral Strains | Rutgers University [rutgers.edu]
- 5. respiratory-therapy.com [respiratory-therapy.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 9. benchchem.com [benchchem.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 12. upm-inc.com [upm-inc.com]
- 13. researchgate.net [researchgate.net]
avoiding CYP450 inhibition with Jun13296 in co-administration studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing co-administration studies with Jun13296, focusing on its low potential for Cytochrome P450 (CYP450) inhibition. This compound, a novel antiviral candidate targeting the papain-like protease (PLpro) of SARS-CoV-2, has been developed to minimize drug-drug interactions (DDIs), a common challenge with antiviral therapies.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of this compound in co-administration studies?
A1: The primary advantage of this compound is its minimal to no inhibition of major drug-metabolizing CYP450 enzymes.[1][2] This characteristic suggests a lower risk of clinically significant drug-drug interactions, simplifying co-administration with other medications. Unlike therapies such as Paxlovid, which requires co-administration with ritonavir (B1064) (a potent CYP3A4 inhibitor) to boost its metabolic stability, this compound is designed to be effective without a pharmacokinetic enhancer.[2]
Q2: Has the CYP450 inhibition profile of this compound been quantitatively assessed?
A2: While specific IC50 values for this compound against various CYP450 isoforms are not publicly detailed, it is reported to show no inhibition of major drug-metabolizing CYP450 enzymes in laboratory tests. For regulatory submissions, a full in vitro evaluation is typically performed. Below is a table representing hypothetical data for a compound with a clean DDI profile like this compound.
Q3: What type of in vitro studies are recommended to confirm the low DDI potential of a compound like this compound?
A3: Standard in vitro CYP450 inhibition assays using human liver microsomes are recommended. These assays determine the half-maximal inhibitory concentration (IC50) of the compound against major CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4). Both direct and time-dependent inhibition (TDI) should be assessed.
Q4: Is an in vivo co-administration study still necessary if in vitro data shows no CYP450 inhibition?
A4: Regulatory agencies like the FDA and EMA provide guidance on when to proceed with clinical DDI studies. If in vitro studies show no potential for inhibition or induction, and the drug is not a substrate of enzymes or transporters, clinical DDI studies may not be required. However, this decision is based on a comprehensive assessment of the drug's metabolic profile.
Q5: How should a clinical co-administration study be designed for a compound with low DDI potential?
A5: For a compound like this compound, a one-sequence crossover or a parallel-group study can be designed to confirm the lack of interaction with a sensitive substrate of a major CYP pathway (e.g., midazolam for CYP3A4). The study would assess whether the pharmacokinetics of the co-administered drug are altered in the presence of this compound.
Troubleshooting Guides
In Vitro CYP450 Inhibition Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in IC50 values | Inconsistent incubation times or temperatures. Pipetting errors. Instability of the test compound or metabolites. | Ensure precise timing and temperature control. Calibrate pipettes regularly. Assess the stability of the compound in the assay matrix. |
| False-positive inhibition | Non-specific binding to microsomes. Interference with the analytical method (e.g., LC-MS/MS). | Use a low protein concentration (≤ 0.1 mg/mL) to minimize non-specific binding. Check for analytical interference by running control samples. |
| No inhibition detected, but in vivo interaction is suspected | The compound is a pro-drug and the active metabolite is the inhibitor. The compound is an inducer, not an inhibitor. | Test major metabolites for their inhibitory potential. Conduct a CYP induction assay. |
| Precipitation of the test compound in the assay | Poor solubility of the compound at the tested concentrations. | Use a lower concentration range. Employ a co-solvent, ensuring the final concentration does not affect enzyme activity. Check the solubility in the final assay buffer. |
In Vivo Co-administration Studies
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected pharmacokinetic interaction observed | Inhibition or induction of non-CYP metabolic pathways (e.g., UGTs). Interaction with drug transporters (e.g., P-glycoprotein). | Conduct in vitro assays for other metabolic enzymes and transporters. |
| High inter-subject variability in pharmacokinetic parameters | Genetic polymorphisms in metabolizing enzymes of the co-administered drug. Differences in subject demographics or health status. | Genotype subjects for relevant enzymes. Ensure a homogenous study population. Increase the sample size. |
| Difficulty in establishing a causal link between co-administration and an adverse event | The adverse event could be caused by either drug alone or the combination. | Include study arms with each drug administered alone for comparison. Carefully monitor for all adverse events and their timing relative to drug administration. |
Data Presentation
Table 1: Hypothetical In Vitro CYP450 Inhibition Profile for this compound
This table represents the expected outcome for a compound with a low DDI potential. The high IC50 values indicate a lack of significant inhibition at clinically relevant concentrations.
| CYP Isoform | Probe Substrate | IC50 (µM) | Inhibition Potential |
| CYP1A2 | Phenacetin | > 100 | Low |
| CYP2B6 | Bupropion | > 100 | Low |
| CYP2C8 | Amodiaquine | > 100 | Low |
| CYP2C9 | Diclofenac | > 100 | Low |
| CYP2C19 | S-Mephenytoin | > 100 | Low |
| CYP2D6 | Dextromethorphan | > 100 | Low |
| CYP3A4 | Midazolam | > 100 | Low |
| CYP3A4 | Testosterone | > 100 | Low |
Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay using Human Liver Microsomes
Objective: To determine the IC50 of this compound for major human CYP450 isoforms.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system
-
CYP isoform-specific probe substrates (see Table 1)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) or methanol (B129727) for reaction termination
-
96-well plates
-
LC-MS/MS system
Methodology:
-
Preparation of Reagents: Prepare stock solutions of this compound, probe substrates, and positive control inhibitors in an appropriate solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, combine phosphate buffer, HLMs (final concentration 0.1 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Add varying concentrations of this compound or a positive control inhibitor to the wells. Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Add the CYP-specific probe substrate to each well to initiate the metabolic reaction. The final volume should be around 200 µL.
-
Incubation: Incubate at 37°C for the specific linear time of the reaction for each isoform (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: In Vivo Co-administration Study (Crossover Design)
Objective: To evaluate the effect of this compound on the pharmacokinetics of a sensitive CYP3A4 substrate (e.g., midazolam).
Study Design: A single-center, open-label, two-period, fixed-sequence crossover study in healthy volunteers.
Methodology:
-
Subject Screening: Recruit healthy male and female volunteers who meet the inclusion and exclusion criteria.
-
Period 1: Administer a single oral dose of midazolam to the subjects. Collect serial blood samples over 24 hours to determine the pharmacokinetic profile (AUC, Cmax, t1/2) of midazolam.
-
Washout Period: A washout period of at least 7 days.
-
Period 2: Administer this compound at the therapeutic dose for a specified number of days to reach steady-state concentrations. On the last day of this compound administration, co-administer a single oral dose of midazolam. Collect serial blood samples over 24 hours to determine the pharmacokinetic profile of midazolam in the presence of this compound.
-
Bioanalysis: Analyze plasma samples for midazolam and its major metabolite, 1'-hydroxymidazolam, using a validated LC-MS/MS method.
-
Pharmacokinetic and Statistical Analysis: Compare the pharmacokinetic parameters of midazolam with and without co-administration of this compound. The absence of a clinically significant change in AUC and Cmax would confirm the low DDI potential.
Visualizations
Caption: Workflow for In Vitro CYP450 Inhibition Assay.
References
cell permeability issues with Jun13296 in specific cell lines
This technical support resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the use of Jun13296.
Disclaimer: Based on currently available public information, there are no widely reported cell permeability issues specifically associated with this compound. The following troubleshooting guide and FAQs are based on general principles of cell biology and pharmacology and are intended to serve as a proactive resource should you encounter unexpected results that may suggest suboptimal cell entry in your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally bioavailable antiviral drug candidate that targets the papain-like protease (PLpro) of SARS-CoV-2.[1][2][3] By inhibiting PLpro, this compound disrupts viral replication and the virus's ability to suppress the host's innate immune response.[4] It has shown efficacy against SARS-CoV-2 variants resistant to other antivirals like nirmatrelvir (B3392351) (a component of Paxlovid).[1]
Q2: Are there known cell permeability issues with this compound?
Currently, there is no specific data in the public domain suggesting that this compound has inherent cell permeability problems across a wide range of cell lines. In vivo studies in mice have demonstrated its oral bioavailability and effectiveness, indicating it can reach its target tissues.[1][2][3] However, cell-specific differences in membrane composition and transporter expression could potentially influence its uptake in certain in vitro models.
Q3: My results suggest low efficacy of this compound in my cell line. Could this be a permeability issue?
While it's a possibility, other factors should be considered first. These include:
-
Target Expression: Ensure your cell line expresses the target enzyme (PLpro) if you are using a viral infection model.
-
Compound Integrity: Verify the concentration and stability of your this compound stock solution.
-
Experimental Conditions: Optimize incubation time, cell density, and assay parameters.
-
Cell Line Specific Factors: Some cell lines may metabolize the compound differently or have efflux pumps that actively remove it.
Troubleshooting Guide: Investigating Potential Cell Permeability Issues
If you have ruled out other factors and still suspect suboptimal cell entry of this compound, the following steps may help you investigate and address the issue.
Initial Assessment
-
Literature Review: Search for publications that have used this compound or similar quinoline-based compounds in your specific cell line or a similar one. Note the experimental conditions and reported efficacy.
-
Positive Control: Use a positive control compound with a known mechanism of action and good cell permeability in your assay to ensure the assay itself is performing as expected.
-
Dose-Response Curve: Generate a comprehensive dose-response curve. A shallow curve or a high IC50 value compared to published data could suggest a barrier to reaching the intracellular target.
Experimental Approaches to Assess Permeability
If initial assessments point towards a potential permeability issue, more direct experimental approaches can be employed.
1. Cellular Thermal Shift Assay (CETSA)
This method assesses target engagement in intact cells. A successful CETSA experiment would confirm that this compound can enter the cell and bind to its target, PLpro.
2. Intracellular Concentration Measurement
Directly measure the concentration of this compound inside the cells using techniques like LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
Data Presentation: Comparative Analysis of this compound Uptake
Should you perform experiments to quantify intracellular concentrations, structuring your data in a clear table is crucial for interpretation.
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Intracellular this compound (ng/10^6 cells) |
| Cell Line A (Control) | 1 | 2 | 50.2 |
| Cell Line B (Test) | 1 | 2 | 15.8 |
| Cell Line A (Control) | 5 | 2 | 245.1 |
| Cell Line B (Test) | 5 | 2 | 78.3 |
Experimental Protocols
Protocol: General Cellular Uptake Assay using LC-MS/MS
-
Cell Culture: Plate cells at a desired density in a multi-well plate and culture overnight.
-
Compound Treatment: Treat cells with this compound at various concentrations and for different durations.
-
Cell Lysis:
-
Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular compound.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Collect the cell lysate.
-
-
Sample Preparation:
-
Perform protein quantification (e.g., BCA assay) to normalize the lysate.
-
Precipitate proteins using a solvent like acetonitrile.
-
Centrifuge to pellet the protein and collect the supernatant containing the compound.
-
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the intracellular concentration of this compound.
Visualizations
Diagram 1: this compound Mechanism of Action
Caption: Mechanism of action of this compound targeting SARS-CoV-2 PLpro.
Diagram 2: Troubleshooting Workflow for Suspected Permeability Issues
Caption: A logical workflow for troubleshooting suspected cell permeability issues.
References
Technical Support Center: High-Throughput PLpro Inhibitor Assays
Welcome to the technical support center for refining Papain-like Protease (PLpro) inhibitor assays for higher throughput. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their screening campaigns.
Frequently Asked Questions (FAQs)
Q1: What are the most common high-throughput screening (HTS) formats for PLpro inhibitors?
A1: The most prevalent HTS formats for PLpro inhibitors are biochemical assays that measure enzymatic activity. Fluorescence Resonance Energy Transfer (FRET) assays are widely used, where cleavage of a fluorogenic peptide substrate results in a detectable change in fluorescence.[1][2] Another robust method is the Fluorescence Polarization (FP) assay, which measures the change in polarization of a fluorescently labeled substrate upon cleavage by PLpro.[1] Cell-based assays, such as those using FlipGFP or luciferase reporters, are also employed to assess inhibitor activity in a cellular context.[2][3]
Q2: My FRET-based assay shows a high rate of false positives. What are the potential causes?
A2: False positives in FRET-based PLpro assays can arise from several sources. Pan-Assay Interference Compounds (PAINS) are a common issue. Other causes include compounds that are autofluorescent or quench the fluorescence signal, thereby interfering with the assay readout. Some compounds may also form aggregates that inhibit the enzyme non-specifically. To mitigate these issues, it is crucial to perform counter-screens and orthogonal assays.
Q3: What is a Z' factor, and what is an acceptable value for a PLpro HTS assay?
A3: The Z' (Z-prime) factor is a statistical parameter used to quantify the quality and suitability of a high-throughput screening assay. It measures the separation between the high (negative control, e.g., DMSO) and low (positive control, e.g., a known inhibitor) signals. An assay is considered robust and amenable to HTS when the Z' factor is greater than 0.5. Several studies report achieving Z' factors between 0.6 and 0.8 for their PLpro assays.
Q4: Why is it important to use orthogonal assays to validate hits from a primary screen?
A4: Orthogonal assays use different detection methods or principles to measure the same biological activity, which is critical for confirming that primary hits are genuine inhibitors of PLpro. For example, a hit from a FRET-based screen can be validated using a mass spectrometry-based assay that directly measures substrate and product, or a cell-based assay that confirms activity within a cellular environment. This process helps to eliminate false positives that arise from assay-specific interference.
Q5: Can components of the assay buffer, like DTT, affect my results?
A5: Yes, buffer components can significantly impact results. Reducing agents like Dithiothreitol (DTT) are often included to maintain the catalytic cysteine of PLpro in a reduced, active state. However, DTT can also interact with certain compounds, potentially altering their apparent potency or leading to the formation of reactive oxygen species that cause non-specific inhibition. It is important to evaluate the effect of such additives on your specific compounds of interest.
Troubleshooting Guides
Issue 1: High Background Signal or Apparent Substrate Instability
Symptoms:
-
High fluorescence/absorbance readings in "no-enzyme" control wells.
-
Signal drift over time in the absence of the enzyme.
Possible Causes & Solutions:
-
Substrate Autohydrolysis: The substrate may be unstable in the assay buffer.
-
Troubleshooting Step: Test substrate stability by incubating it in the assay buffer at the experimental temperature and measuring the signal at different time points.
-
Solution: Reduce the incubation time, lower the substrate concentration, or screen for a more stable substrate.
-
-
Reagent Contamination: Buffers or substrate stocks may be contaminated with other proteases.
-
Troubleshooting Step: Prepare fresh reagents and use sterile, filtered components.
-
Solution: Test individual reagents for contaminating activity.
-
-
Buffer Component Interference: Components like DTT may interfere with the readout.
-
Troubleshooting Step: Prepare a matrix to test each buffer component individually for its effect on the background signal.
-
Solution: Optimize the concentration of the interfering component or find a suitable substitute.
-
Issue 2: Poor Assay Reproducibility and High Well-to-Well Variability
Symptoms:
-
Large standard deviations in control wells.
-
Inconsistent Z' factor across plates.
Possible Causes & Solutions:
-
Pipetting Inaccuracy: Inconsistent dispensing of small volumes of enzyme, substrate, or compounds.
-
Troubleshooting Step: Verify the calibration of multichannel pipettes or automated liquid handlers.
-
Solution: Use reverse pipetting techniques to avoid air bubbles. Whenever possible, prepare a master reaction mix to add to the wells.
-
-
Incomplete Reagent Mixing: Failure to properly mix reagents after addition.
-
Troubleshooting Step: Review the plate shaking/mixing step in the protocol.
-
Solution: Ensure adequate mixing by orbital shaking after each reagent addition, avoiding splashing.
-
-
Edge Effects: Evaporation from wells on the plate's perimeter.
-
Troubleshooting Step: Visually inspect plates for volume loss in outer wells.
-
Solution: Use a plate sealer, and avoid using the outermost wells for experimental data. Fill outer wells with buffer or water to create a humidity barrier.
-
Issue 3: Confirmed Hits from Primary Screen Fail in Secondary/Orthogonal Assays
Symptoms:
-
Potent inhibitors in the primary FRET assay show no activity in a cell-based or mass spectrometry assay.
Possible Causes & Solutions:
-
Assay-Specific Interference (False Positive): The compound may interfere with the primary assay's detection method (e.g., fluorescence quenching).
-
Troubleshooting Step: Screen active compounds in the absence of the enzyme to check for autofluorescence or quenching properties.
-
Solution: This confirms the hit as a false positive. Prioritize hits that are confirmed by orthogonal methods.
-
-
Lack of Cell Permeability: The compound may be a potent enzyme inhibitor but cannot cross the cell membrane to reach its target in a cellular assay.
-
Troubleshooting Step: This is a common outcome distinguishing biochemical and cell-based assays.
-
Solution: The hit is still valid biochemically. Medicinal chemistry efforts may be required to improve cellular permeability. The FlipGFP cell-based assay is a good secondary screen to eliminate such compounds early.
-
-
Compound Instability: The compound may be unstable under the conditions of the secondary assay.
-
Troubleshooting Step: Analyze compound stability in the relevant assay media over the experiment's duration.
-
Solution: Modify the compound structure to improve stability or adjust secondary assay conditions if possible.
-
Data Presentation
Table 1: Typical Parameters for PLpro High-Throughput Screening Assays
| Parameter | FRET-based Assay | FP-based Assay | Cell-based (FlipGFP) | Reference |
| Plate Format | 384-well | 96-well or 384-well | 1536-well | |
| Enzyme Conc. | 20 nM - 1 µM | ~1 µM | N/A (Cellular Expression) | |
| Substrate Conc. | 1 µM - 20 µM | Optimized per probe | N/A (Reporter Construct) | |
| Positive Control | GRL0617 | GRL0617 | GRL0617 | |
| Incubation Time | 30 - 60 min | 30 - 70 min | 48 hours | |
| Z' Factor | 0.63 - 0.75 | ~0.75 | ~0.71 |
Table 2: IC50 Values of Common PLpro Inhibitors in Different Assays
| Compound | Assay Type | IC50 (µM) | Reference |
| GRL0617 | FP Assay | 7.6 ± 1.3 | |
| GRL0617 | FRET Assay | 23.64 (EC50 in Vero E6) | |
| Anacardic Acid | FP Assay | 24.26 ± 0.4 | |
| Anacardic Acid | FRET Assay | 10.57 ± 1.2 | |
| Jun9-13-7 | FRET Assay | 7.29 ± 1.03 | |
| Jun9-13-9 | FRET Assay | 6.67 ± 0.05 |
Experimental Protocols
Protocol 1: FRET-Based PLpro Inhibition Assay (384-well format)
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 1 mM DTT, 0.1 mg/mL BSA, 0.01% Triton X-100.
-
PLpro Enzyme Stock: Prepare recombinant SARS-CoV-2 PLpro in assay buffer to a 2X final concentration (e.g., 100 nM, final 50 nM).
-
FRET Substrate Stock: Prepare a suitable fluorogenic substrate (e.g., Z-RLRGG-AMC) in assay buffer to a 2X final concentration (e.g., 200 µM, final 100 µM).
-
Compound Plates: Serially dilute test compounds in DMSO, then dilute into assay buffer. Final DMSO concentration should be ≤ 0.5%.
-
-
Assay Procedure:
-
Add 25 µL of PLpro solution to each well of a black, 384-well microplate.
-
Add 0.5 µL of test compound solution (or DMSO for negative control, known inhibitor for positive control) to the wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm for AMC) in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) from the linear portion of the kinetic curve.
-
Normalize the data using the controls: % Inhibition = 100 * (1 - (V_compound - V_background) / (V_DMSO - V_background)).
-
Plot % Inhibition versus compound concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
-
Protocol 2: Fluorescence Polarization (FP)-Based PLpro Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: e.g., HEPES buffer.
-
PLpro Enzyme Stock: Prepare PLpro in assay buffer to a 2X final concentration (e.g., 2 µM, final 1 µM).
-
FP Probe Stock: Prepare the fluorescently labeled peptide probe in assay buffer.
-
Compound Plates: Prepare compound dilutions as described for the FRET assay.
-
-
Assay Procedure:
-
In a black 96-well or 384-well microplate, add 30 µL of a reaction mixture containing PLpro (e.g., 1 µM final concentration) and serially diluted test compounds.
-
Incubate the plate for 30 minutes at room temperature.
-
Add the FP probe to initiate the cleavage reaction.
-
Incubate for an optimized duration (e.g., 40-60 minutes) to allow for substrate cleavage.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
The cleavage of the probe by PLpro leads to a decrease in the FP signal.
-
Calculate % inhibition based on the FP signal relative to high (no enzyme) and low (DMSO) controls.
-
Determine IC50 values by plotting % inhibition against compound concentration.
-
Visualizations
Caption: High-throughput screening workflow for PLpro inhibitors.
Caption: Troubleshooting logic for high background signals.
References
Validation & Comparative
A Comparative Analysis of Jun13296 and Nirmatrelvir for SARS-CoV-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two antiviral candidates against SARS-CoV-2: the novel papain-like protease (PLpro) inhibitor, Jun13296, and the approved main protease (Mpro) inhibitor, nirmatrelvir (B3392351), the active component of Paxlovid. This document synthesizes available preclinical and clinical data to offer an objective assessment of their efficacy, mechanisms of action, and potential advantages.
At a Glance: Key Differences
| Feature | This compound | Nirmatrelvir (Paxlovid) |
| Target | Papain-like Protease (PLpro) | Main Protease (Mpro, 3CLpro) |
| Mechanism of Action | Inhibition of viral polyprotein processing and antagonism of host innate immune suppression. | Inhibition of viral polyprotein processing, essential for viral replication. |
| Co-administration | Administered as a standalone agent. | Co-administered with ritonavir (B1064) to boost plasma concentrations. |
| Efficacy against Resistance | Effective against nirmatrelvir-resistant SARS-CoV-2 variants.[1] | Resistance can emerge through mutations in the Mpro target. |
| Development Stage | Preclinical | Clinically Approved |
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of this compound and nirmatrelvir. It is important to note that the experimental conditions for these studies may differ, and direct comparisons should be made with caution.
In Vitro Antiviral Activity
| Compound | Virus Strain/Variant | Cell Line | EC50 | Citation |
| This compound | SARS-CoV-2 | Vero-ACE2-TMPRSS2 | 0.1 µM | [2][3] |
| Nirmatrelvir | USA-WA1/2020 | VeroE6-Pgp-KO | 38.0 nM | [4] |
| Alpha (B.1.1.7) | VeroE6-Pgp-KO | 41.0 nM | [4] | |
| Beta (B.1.351) | VeroE6-Pgp-KO | 127.2 nM | ||
| Gamma (P.1) | VeroE6-Pgp-KO | 24.9 nM | ||
| Delta (B.1.617.2) | VeroE6-Pgp-KO | 21.2 nM | ||
| Lambda (C.37) | VeroE6-Pgp-KO | 15.9 nM | ||
| Mu (B.1.621) | VeroE6-Pgp-KO | 25.7 nM | ||
| Omicron | VeroE6-Pgp-KO | 16.2 nM | ||
| Original SARS-CoV-2 | VeroE6 | 4.4 µM | ||
| Original SARS-CoV-2 | A549-hACE2 | 0.08 µM |
In Vivo Efficacy
| Compound | Animal Model | Key Findings | Citation |
| This compound | Lethal SARS-CoV-2 mouse model | 90% survival rate; significant reduction in lung viral titers and inflammation at 75 mg/kg. | |
| Nirmatrelvir | High-risk, nonhospitalized adults (EPIC-HR Trial) | 89% reduction in the risk of COVID-19-related hospitalization or death. |
Mechanism of Action
The distinct mechanisms of action of this compound and nirmatrelvir represent a key differentiator.
Nirmatrelvir , the active component of Paxlovid, is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro). Mpro is a viral cysteine protease essential for cleaving the viral polyproteins into functional non-structural proteins required for viral replication. By blocking Mpro, nirmatrelvir halts the viral life cycle. To enhance its bioavailability, nirmatrelvir is co-administered with ritonavir, a cytochrome P450 3A4 (CYP3A4) inhibitor that slows down the metabolism of nirmatrelvir.
This compound targets a different viral cysteine protease, the papain-like protease (PLpro). PLpro is also involved in processing the viral polyprotein. Additionally, PLpro plays a crucial role in the virus's ability to evade the host's innate immune response by removing ubiquitin and ISG15 from host proteins. By inhibiting PLpro, this compound not only disrupts viral replication but may also help restore the host's antiviral immune response. This dual action is a significant potential advantage. Furthermore, because it targets a different protease, this compound has demonstrated efficacy against SARS-CoV-2 variants that have developed resistance to nirmatrelvir.
Experimental Protocols
This compound In Vivo Efficacy Study (Mouse Model)
A lethal SARS-CoV-2 mouse model was utilized to assess the in vivo antiviral efficacy of this compound. While specific details of the mouse strain were not available in the provided search results, such studies typically involve mice genetically engineered to express the human ACE2 receptor, making them susceptible to SARS-CoV-2 infection.
-
Objective: To evaluate the ability of orally administered this compound to protect against lethal SARS-CoV-2 infection.
-
Methodology:
-
Mice were infected with a lethal dose of SARS-CoV-2.
-
Treatment groups received oral doses of this compound (e.g., 75 mg/kg).
-
A control group received a placebo.
-
Endpoints measured included survival rate over a defined period, changes in body weight, lung viral titers, and assessment of lung inflammation.
-
-
Key Findings: Oral treatment with this compound resulted in a 90% survival rate, a significant reduction in lung viral load, and prevention of lung tissue damage.
Nirmatrelvir Clinical Trial (EPIC-HR)
The efficacy of nirmatrelvir (in Paxlovid) was established in the Phase 2/3 Evaluation of Protease Inhibition for COVID-19 in High-Risk Patients (EPIC-HR) trial.
-
Objective: To evaluate the efficacy and safety of nirmatrelvir plus ritonavir in nonhospitalized, symptomatic, unvaccinated adults with a high risk of progressing to severe COVID-19.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 2,246 symptomatic, unvaccinated, nonhospitalized adults with confirmed SARS-CoV-2 infection and at least one risk factor for severe disease.
-
Intervention: Participants were randomized to receive either nirmatrelvir (300 mg) with ritonavir (100 mg) or a placebo every 12 hours for 5 days.
-
Primary Endpoint: The primary endpoint was the proportion of patients with COVID-19-related hospitalization or death from any cause through day 28.
-
Key Findings: Treatment with nirmatrelvir/ritonavir resulted in an 89% lower risk of progression to severe COVID-19 compared to placebo, with no evident safety concerns.
In Vitro Antiviral Activity Assay (General Protocol)
The half-maximal effective concentration (EC50) of antiviral compounds is typically determined using cell-based assays.
-
Methodology:
-
A suitable host cell line (e.g., VeroE6, Vero-ACE2-TMPRSS2) is seeded in multi-well plates.
-
Cells are treated with serial dilutions of the antiviral compound.
-
The cells are then infected with a known amount of SARS-CoV-2.
-
After an incubation period, the extent of viral replication is measured. This can be done through various methods, such as quantifying viral RNA by qRT-PCR, measuring viral-induced cytopathic effect (CPE), or using a plaque reduction assay.
-
The EC50 value is calculated as the concentration of the drug that inhibits 50% of viral replication compared to untreated controls.
-
Cytotoxicity Assay (MTT Assay Protocol)
The 50% cytotoxic concentration (CC50) is determined to assess the toxicity of a compound to cells. The MTT assay is a common colorimetric method for this purpose.
-
Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
-
Methodology:
-
Cells are seeded in 96-well plates and incubated.
-
The cells are then exposed to various concentrations of the test compound for a defined period (e.g., 24-72 hours).
-
MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
-
Signaling Pathways and Experimental Workflows
Caption: SARS-CoV-2 replication cycle and points of inhibition by nirmatrelvir and this compound.
Caption: Generalized workflow for antiviral drug development, indicating the current stages of this compound and nirmatrelvir.
References
Potency Showdown: Jun13296 Emerges as a Superior PLpro Inhibitor Over Predecessor Jun12682
For Immediate Release
In the ongoing search for effective antiviral therapeutics against SARS-CoV-2, two quinoline-based inhibitors, Jun13296 and its precursor Jun12682, have demonstrated significant potency against the virus's papain-like protease (PLpro). A comprehensive analysis of available data reveals that this compound exhibits a markedly improved inhibitory profile, positioning it as a more promising candidate for further development.
The papain-like protease of SARS-CoV-2 is a critical enzyme for viral replication and a key player in the virus's ability to evade the host's innate immune response.[1][2] Its dual functions of processing the viral polyprotein and reversing host-cell ubiquitin and ISG15 modifications make it a prime target for antiviral drugs.[2] Both this compound and Jun12682 have been designed to target this essential enzyme.
Quantitative Comparison of Potency
Experimental data robustly supports the superior efficacy of this compound. In direct enzymatic inhibition assays, this compound demonstrated a nearly 4.3-fold greater potency with an inhibitory constant (Kᵢ) of 8.8 nM, as compared to Jun12682's Kᵢ of 37.7 nM.[2][3] This enhanced enzymatic inhibition translates to more potent antiviral activity in cell-based assays. This compound registered an EC₅₀ value of 0.1 µM, while Jun12682's EC₅₀ values ranged from 0.44 to 2.02 µM in various cellular models.[2][3]
In vivo studies in a lethal mouse model of SARS-CoV-2 infection further underscore the advanced efficacy of this compound. Oral administration of this compound resulted in a 90% survival rate, a significant improvement over the 40% survival observed with the same dose of Jun12682.[4][5]
| Parameter | This compound | Jun12682 | Reference |
| Inhibitory Constant (Kᵢ) | 8.8 nM | 37.7 nM | [2][3] |
| Antiviral Activity (EC₅₀) | 0.1 µM | 0.44–2.02 µM | [2][3] |
| In vivo Survival Rate (Mouse Model) | 90% | 40% | [4][5] |
Experimental Protocols
The following are summaries of the key experimental methodologies used to determine the potency of this compound and Jun12682 against PLpro.
PLpro Enzymatic Inhibition Assay (Kᵢ Determination)
The inhibitory constants (Kᵢ) for both compounds were determined using a fluorescence resonance energy transfer (FRET)-based enzymatic assay. The assay measures the ability of the inhibitor to block the cleavage of a fluorogenic substrate by recombinant SARS-CoV-2 PLpro.
-
Reagents: Recombinant SARS-CoV-2 PLpro, fluorogenic substrate (e.g., Ubiquitin-7-amino-4-methylcoumarin [Ub-AMC] or ISG15-AMC), assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM DTT, 0.1 mg/mL BSA, 0.01% Triton X-100).[6]
-
Procedure:
-
Varying concentrations of the inhibitor (this compound or Jun12682) are pre-incubated with a fixed concentration of PLpro in the assay buffer in a 384-well plate.[6]
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.[6]
-
The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a fluorescence plate reader.
-
The initial reaction velocities are calculated and used to determine the IC₅₀ values, which are then converted to Kᵢ values using the Cheng-Prusoff equation.
-
Cell-Based FlipGFP PLpro Assay (Cellular EC₅₀ Determination)
The cellular potency of the inhibitors was in part assessed using a FlipGFP (fluorescent protein with internal permutation) reporter assay. This assay measures the inhibition of PLpro activity within living cells.
-
Principle: A reporter protein is engineered to contain a PLpro cleavage site that separates a quencher from a fluorophore. In the presence of active PLpro, the cleavage occurs, leading to a fluorescent signal.
-
Procedure:
-
HEK293T cells are co-transfected with plasmids encoding for SARS-CoV-2 PLpro and the FlipGFP reporter.
-
The transfected cells are then treated with various concentrations of the inhibitor.
-
After an incubation period, the fluorescence intensity is measured.
-
The concentration of the inhibitor that results in a 50% reduction in the fluorescent signal is determined as the EC₅₀ value.[3]
-
Antiviral Plaque Reduction Assay (Viral EC₅₀ Determination)
The antiviral efficacy of the compounds against live SARS-CoV-2 was determined using a plaque reduction neutralization test (PRNT).
-
Cells and Virus: Vero E6 cells, highly susceptible to SARS-CoV-2 infection, are seeded in 6-well plates. A known titer of SARS-CoV-2 is used for infection.
-
Procedure:
-
Serial dilutions of the inhibitors are prepared.
-
The virus is incubated with the different concentrations of the inhibitor before being added to the Vero E6 cell monolayers.
-
After an adsorption period, the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose (B213188) or agarose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.[7]
-
After several days of incubation, the cells are fixed and stained (e.g., with crystal violet), and the number of plaques is counted.[7]
-
The EC₅₀ is calculated as the concentration of the inhibitor that reduces the number of plaques by 50% compared to the untreated virus control.[7]
-
PLpro's Role in Viral Replication and Immune Evasion
The following diagram illustrates the critical functions of the SARS-CoV-2 papain-like protease (PLpro) and the mechanism of action of inhibitors like this compound and Jun12682.
Caption: PLpro's dual role in viral replication and immune suppression.
Experimental Workflow for Inhibitor Potency Determination
The following diagram outlines the general workflow for assessing the potency of antiviral compounds against SARS-CoV-2 PLpro.
Caption: A streamlined workflow for evaluating PLpro inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. A nanoluciferase SARS-CoV-2 for rapid neutralization testing and screening of anti-infective drugs for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FlipGFP protease assay for evaluating in vitro inhibitory activity against SARS-CoV-2 Mpro and PLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. boston.lti.cs.cmu.edu [boston.lti.cs.cmu.edu]
- 6. Protocol for production and characterization of SARS-CoV-2 PLpro in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Jun13296 Demonstrates Potent Activity Against Nirmatrelvir-Resistant SARS-CoV-2 Mutants by Targeting a Novel Viral Protease
For Immediate Release
A novel antiviral compound, Jun13296, has shown significant efficacy against SARS-CoV-2 variants that are resistant to the widely used antiviral nirmatrelvir (B3392351) (a component of Paxlovid). Developed by researchers at Rutgers University, this compound operates through a distinct mechanism of action, targeting the papain-like protease (PLpro) of the virus, a different enzyme than the main protease (Mpro) targeted by nirmatrelvir. This alternative target allows this compound to bypass the mutations that confer resistance to nirmatrelvir, offering a promising new therapeutic strategy in the ongoing effort to combat COVID-19.[1][2][3][4][5]
The emergence of SARS-CoV-2 variants with reduced susceptibility to existing antiviral treatments is a significant public health concern. Nirmatrelvir resistance is often associated with mutations in the viral Mpro, the enzyme it is designed to inhibit. This compound, a quinoline-based inhibitor, circumvents this issue by inhibiting PLpro, an essential enzyme for viral replication and a key player in the virus's ability to evade the host's immune response.
Comparative Efficacy of this compound and Nirmatrelvir
Experimental data demonstrates the potent antiviral activity of this compound against both wild-type SARS-CoV-2 and nirmatrelvir-resistant strains. While specific quantitative data for this compound against a comprehensive panel of nirmatrelvir-resistant mutants is detailed in the primary research publication, the following table summarizes the known efficacy of this compound against wild-type SARS-CoV-2 and the reported resistance profiles for nirmatrelvir against key Mpro mutants.
| Compound | Target | Virus Strain | Measurement | Value (µM) | Fold Change in Resistance |
| This compound | PLpro | Wild-Type SARS-CoV-2 | EC50 | 0.1 | N/A |
| This compound | PLpro | Wild-Type SARS-CoV-2 | Ki | 0.0088 | N/A |
| Nirmatrelvir | Mpro | Wild-Type SARS-CoV-2 | IC50 | ~0.022-0.050 | N/A |
| Nirmatrelvir | Mpro | Mpro Mutant (S144A/E166A) | EC50 | - | 20-fold increase |
| Nirmatrelvir | Mpro | Mpro Mutant (L50F/E166A/L167F) | EC50 | - | 51-fold increase |
| Nirmatrelvir | Mpro | Mpro Mutant (L50F/E166V) | EC50 | - | 80-fold increase |
EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% of its maximum effect or inhibition, respectively. Ki (Inhibition constant) represents the inhibitor's binding affinity.
Mechanism of Action: A Tale of Two Proteases
The key to this compound's success against nirmatrelvir-resistant variants lies in its distinct molecular target. SARS-CoV-2 relies on two critical proteases to cleave its polyproteins into functional viral proteins necessary for replication.
Caption: A diagram illustrating the distinct inhibitory pathways of this compound and nirmatrelvir.
Experimental Protocols
The efficacy of this compound was determined through a series of robust in vitro assays. The following provides a general overview of the methodologies employed.
SARS-CoV-2 Antiviral Activity Assay (Cell-Based)
This assay evaluates the ability of a compound to inhibit viral replication in cultured cells.
Caption: A simplified workflow for determining the antiviral efficacy of a compound in a cell-based assay.
Detailed Steps:
-
Cell Culture: Human cell lines susceptible to SARS-CoV-2 infection (e.g., Vero E6 or Calu-3) are cultured in appropriate media and conditions.
-
Compound Preparation: this compound is serially diluted to a range of concentrations.
-
Infection: The cultured cells are treated with the various concentrations of this compound and subsequently infected with either wild-type SARS-CoV-2 or a nirmatrelvir-resistant mutant strain.
-
Incubation: The infected cells are incubated for a period of time to allow for viral replication.
-
Quantification of Antiviral Activity: The extent of viral replication is measured. Common methods include:
-
Cytopathic Effect (CPE) Assay: Viral infection often leads to visible changes in the host cells (CPE). The reduction in CPE in the presence of the compound is quantified.
-
Quantitative Polymerase Chain Reaction (qPCR): The amount of viral RNA is quantified to determine the level of viral replication.
-
Reporter Gene Assays: Viruses engineered to express a reporter gene (e.g., luciferase) are used, and the reporter signal is measured as an indicator of viral replication.
-
-
Data Analysis: The data is used to generate a dose-response curve, from which the EC50 value is calculated.
PLpro Enzymatic Inhibition Assay
This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of the SARS-CoV-2 PLpro.
Detailed Steps:
-
Reagents: Recombinant SARS-CoV-2 PLpro enzyme and a fluorogenic substrate are prepared in an appropriate assay buffer.
-
Inhibitor Incubation: The PLpro enzyme is incubated with varying concentrations of this compound.
-
Reaction Initiation: The fluorogenic substrate is added to the enzyme-inhibitor mixture.
-
Fluorescence Measurement: The enzymatic cleavage of the substrate results in a fluorescent signal, which is measured over time using a plate reader.
-
Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration. This data is then used to determine the IC50 and Ki values of the inhibitor.
Conclusion
The development of this compound represents a significant advancement in the search for effective and durable COVID-19 therapeutics. By targeting a different essential viral enzyme than current frontline treatments, this compound provides a valuable alternative that remains effective against nirmatrelvir-resistant SARS-CoV-2 mutants. Further preclinical and clinical studies are warranted to fully evaluate the potential of this promising antiviral candidate.
References
- 1. Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ingentium-kb4.s3.amazonaws.com [ingentium-kb4.s3.amazonaws.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates [ideas.repec.org]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Jun13296 and Other PLpro Inhibitors for SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
The emergence of SARS-CoV-2 has spurred an urgent global search for effective antiviral therapeutics. The papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key player in the virus's ability to evade the host's innate immune response, making it a prime target for antiviral drug development.[1][2][3][4] This guide provides a head-to-head comparison of Jun13296, a novel quinoline-based PLpro inhibitor, with other notable PLpro inhibitors, supported by experimental data.
Performance Snapshot: this compound Emerges as a Potent Oral Antiviral Candidate
Recent studies have highlighted this compound as a promising oral antiviral candidate with potent activity against SARS-CoV-2.[5][6][7] It demonstrates significant improvements in both in vitro potency and in vivo efficacy compared to its predecessors and other existing PLpro inhibitors. A key advantage of this compound is its efficacy against SARS-CoV-2 variants that have developed resistance to nirmatrelvir (B3392351) (the active component of Paxlovid), which targets the main protease (Mpro).[5]
Quantitative Comparison of PLpro Inhibitors
The following tables summarize the in vitro and in vivo performance of this compound against other key PLpro inhibitors.
Table 1: In Vitro Potency of PLpro Inhibitors
| Inhibitor | Type | Target | IC50 (μM) | Ki (nM) | Antiviral Activity (EC50, μM) | Cell Line |
| This compound | Quinoline (B57606) Derivative | SARS-CoV-2 PLpro | 0.13[8] | 8.8[7][8] | 0.1[7] | - |
| Jun12682 | Biarylphenyl Derivative | SARS-CoV-2 PLpro | 1.068 | - | 0.44 - 2.02 | - |
| GRL0617 | Naphthalene Derivative | SARS-CoV PLpro | 0.6[9] | - | 14.5[9] | - |
| SARS-CoV-2 PLpro | 2.05 - 2.4[2][10] | - | >20[10] | Vero E6 | ||
| 8.89 - 25.14[10] | Caco-2 hACE2 | |||||
| Disulfiram | FDA-approved drug | SARS-CoV PLpro | 14.2[11] | - | - | - |
| MERS-CoV PLpro | - | - | - | - | ||
| SARS-CoV-2 PLpro | 6.9 - 13.06[12][13] | - | >10[12] | - | ||
| 6-Thioguanine | FDA-approved drug | SARS-CoV-1 PLpro | 5 | - | - | - |
| MERS-CoV PLpro | 24.4 | - | - | - | ||
| SARS-CoV-2 PLpro | - | - | 0.647[14] | Vero-E6 | ||
| 0.061[14] | Calu3 | |||||
| PF-07957472 | - | SARS-CoV-2 PLpro | - | - | - | - |
Table 2: In Vivo Efficacy of PLpro Inhibitors in Mouse Models
| Inhibitor | Dosage | Administration | Survival Rate (%) | Key Outcomes |
| This compound | 75 mg/kg | Oral | 90[15][16] | Reduced weight loss, decreased lung viral load, prevented lung inflammation and tissue damage.[5][6] |
| Jun12682 | 75 mg/kg (low dose) | Oral | 40[15][16] | Moderate efficacy at the same low dose as this compound.[15][16] |
| Untreated Control | - | - | 0[15][16] | - |
Mechanism of Action: Beyond Viral Replication
PLpro inhibitors interfere with the cleavage of the viral polyprotein, a crucial step in the virus's life cycle.[1][17] Furthermore, they block the deubiquitinating (DUB) and deISGylating activities of PLpro.[5] These activities are essential for the virus to evade the host's innate immune response. By inhibiting these functions, PLpro inhibitors not only halt viral replication but also help restore the host's antiviral defenses.[5] this compound has been shown to reduce the activity of inflammatory cytokines like interleukin-6 (IL-6) and interferon-γ (IFN-γ), which may contribute to its survival benefit in animal models.[18]
Below is a diagram illustrating the signaling pathway affected by PLpro and its inhibitors.
Caption: PLpro's dual role in viral replication and immune evasion.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summarized protocols for key assays used in the evaluation of PLpro inhibitors.
PLpro Enzymatic Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the enzymatic activity of PLpro.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 PLpro enzyme.
-
Fluorogenic substrate (e.g., Z-RLRGG-AMC or Ubiquitin-AMC).[19]
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT).
-
Test compounds (inhibitors) at various concentrations.
-
384-well black plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Add PLpro enzyme to the wells of the 384-well plate.
-
Add the test compounds at desired concentrations and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 340-360 nm and emission at 460-480 nm).[20]
-
The rate of reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
-
Antiviral Assay (Cell-Based)
This assay determines the efficacy of a compound in inhibiting viral replication in a cellular context.
-
Reagents and Materials:
-
Vero E6 or other susceptible cell lines (e.g., Calu-3).
-
SARS-CoV-2 virus stock.
-
Cell culture medium (e.g., DMEM supplemented with FBS).
-
Test compounds at various concentrations.
-
96-well plates.
-
Method for quantifying viral replication (e.g., RT-qPCR for viral RNA, plaque assay for infectious virus particles, or high-content imaging).
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a short period before infection.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the infected cells for a defined period (e.g., 24-48 hours).
-
Quantify the extent of viral replication in the presence of the compound compared to an untreated control.
-
Determine the EC50 value, the concentration of the compound that reduces viral replication by 50%.
-
In parallel, assess the cytotoxicity of the compounds on the same cell line to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
-
The workflow for screening and validating PLpro inhibitors is depicted in the diagram below.
Caption: Workflow for the discovery and validation of PLpro inhibitors.
Conclusion
The data presented in this guide underscore the significant potential of this compound as a next-generation oral antiviral for COVID-19. Its potent inhibition of PLpro, favorable pharmacokinetic profile, and robust in vivo efficacy, particularly against resistant strains, position it as a strong candidate for further clinical development. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of novel PLpro inhibitors, a critical endeavor in our ongoing preparedness for current and future coronavirus threats.
References
- 1. biorxiv.org [biorxiv.org]
- 2. PLpro Inhibitors as a Potential Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibitors of SARS-CoV-2 PLpro [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. news-medical.net [news-medical.net]
- 6. Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. trialsitenews.com [trialsitenews.com]
- 8. researchgate.net [researchgate.net]
- 9. A covalent inhibitor targeting the papain-like protease from SARS-CoV-2 inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disulfiram can inhibit MERS and SARS coronavirus papain-like proteases via different modes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactivity and binding mode of disulfiram, its metabolites, and derivatives in SARS-CoV-2 PLpro: insights from computational chemistry studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disulfiram blocked cell entry of SARS-CoV-2 via inhibiting the interaction of spike protein and ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 6-Thioguanine blocks SARS-CoV-2 replication by inhibition of PLpro protease activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New COVID-19 Drug Shows Greater Promise Against Resistant Viral Strains | Rutgers University [rutgers.edu]
- 16. New COVID-19 drug shows greater promise against resistant viral strains | EurekAlert! [eurekalert.org]
- 17. biorxiv.org [biorxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. reactionbiology.com [reactionbiology.com]
- 20. aurorabiolabs.com [aurorabiolabs.com]
Jun13296: A Comparative Analysis of Viral Protease Cross-Reactivity
For Immediate Release
PISCATAWAY, NJ – As the scientific community continues to build its arsenal (B13267) against current and future viral threats, the specificity of antiviral candidates is of paramount importance. This guide provides a comparative analysis of the cross-reactivity profile of Jun13296, a novel, orally bioavailable quinoline-based inhibitor of the SARS-CoV-2 papain-like protease (PLpro), against other viral and host proteases.[1][2]
Developed by researchers at Rutgers University, this compound has demonstrated potent antiviral and anti-inflammatory effects in preclinical models of SARS-CoV-2 infection.[1] Its distinct mechanism of action, targeting PLpro, offers a potential therapeutic alternative to inhibitors of the main protease (Mpro), such as nirmatrelvir, and has shown efficacy against nirmatrelvir-resistant SARS-CoV-2 variants.[1]
High Specificity Against Host Proteases
A critical aspect of drug development is ensuring that a therapeutic candidate exhibits high selectivity for its intended viral target over host cellular machinery, thereby minimizing the potential for off-target effects and toxicity. To this end, this compound was evaluated against a panel of human host proteases.
The study, "Design of quinoline (B57606) SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates," systematically assessed the inhibitory activity of this compound against twelve host proteases, including deubiquitinases (USPs), ubiquitin C-terminal hydrolase L1 (UCH-L1), and various cathepsins, calpain-1, trypsin, and caspase 3. The results conclusively demonstrated that this compound did not inhibit any of these host proteases at concentrations up to 30 µM, underscoring its high specificity for the viral PLpro.
| Host Protease Family | Specific Protease | This compound Inhibition (at 30 µM) |
| Deubiquitinases (DUBs) | USP2 | No Inhibition |
| USP7 | No Inhibition | |
| USP8 | No Inhibition | |
| USP14 | No Inhibition | |
| USP15 | No Inhibition | |
| USP30 | No Inhibition | |
| UCH-L1 | No Inhibition | |
| Cysteine Proteases | Cathepsin B | No Inhibition |
| Cathepsin K | No Inhibition | |
| Calpain-1 | No Inhibition | |
| Serine Protease | Trypsin | No Inhibition |
| Caspase | Caspase 3 | No Inhibition |
Cross-Reactivity with Other Viral Proteases: An Area for Further Investigation
While this compound has been established as a potent and selective inhibitor of SARS-CoV-2 PLpro, data on its cross-reactivity with proteases from other viruses, such as MERS-CoV, SARS-CoV, HIV, or HCV, is not currently available in the public domain.
The structural and sequence similarities and differences between the proteases of various coronaviruses present a complex challenge for the development of broad-spectrum inhibitors. For instance, studies on other SARS-CoV PLpro inhibitors have shown that they are not always effective against the MERS-CoV PLpro.[3] This is attributed to differences in key amino acid residues within the inhibitor binding sites. Specifically, residues Y269 and Q270 in SARS-CoV PLpro, which are crucial for inhibitor binding, are replaced by T274 and A275 in MERS-CoV PLpro. Such subtle changes can significantly impact the binding affinity and inhibitory activity of a compound across different viral species.
Therefore, while the quinoline-based scaffold of this compound holds promise, its efficacy against other viral proteases remains to be experimentally determined.
Experimental Protocols
The assessment of this compound's inhibitory activity against host proteases was conducted using a standardized biochemical assay.
Protease Inhibition Assay:
The enzymatic activity of the host proteases was measured in the presence of varying concentrations of this compound. A fluorescent substrate specific to each protease was used to monitor the enzymatic reaction. The reaction was initiated by the addition of the substrate, and the fluorescence intensity was measured over time using a plate reader. The percentage of inhibition was calculated by comparing the rate of the reaction in the presence of this compound to the rate of the uninhibited control. All assays were performed in duplicate.
Conclusion
This compound is a highly promising SARS-CoV-2 PLpro inhibitor with a remarkable selectivity profile against a panel of human host proteases. This high degree of specificity is a crucial attribute for a therapeutic candidate, suggesting a lower likelihood of off-target effects. However, the cross-reactivity of this compound with proteases from other viruses remains an important area for future research. Elucidating the activity of this compound against a broader range of viral proteases will be essential in determining its potential as a broad-spectrum antiviral agent.
References
- 1. news-medical.net [news-medical.net]
- 2. Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitor Recognition Specificity of MERS-CoV Papain-like Protease May Differ from That of SARS-CoV - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Jun13296 and Mpro Inhibitors for SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
The ongoing global health challenge posed by SARS-CoV-2 has spurred unprecedented research into antiviral therapeutics. Among the most promising targets for drug development are the viral proteases essential for viral replication. This guide provides a comparative analysis of two distinct classes of inhibitors: Jun13296, a novel inhibitor of the papain-like protease (PLpro), and a class of inhibitors targeting the main protease (Mpro). This comparison aims to equip researchers with a comprehensive understanding of their mechanisms of action, in vitro and in vivo efficacy, and the experimental methodologies used to evaluate them.
Introduction to Viral Protease Inhibitors
SARS-CoV-2 relies on two key cysteine proteases, the main protease (Mpro, also known as 3CLpro) and the papain-like protease (PLpro), to cleave its translated polyproteins into functional viral proteins necessary for replication and assembly.[1][2] Inhibition of these proteases presents a critical strategy to disrupt the viral life cycle. Mpro inhibitors, such as the active component of Paxlovid (nirmatrelvir), have already demonstrated clinical success.[3] However, the emergence of drug-resistant variants necessitates the exploration of alternative therapeutic targets like PLpro. This compound is a novel, potent, and orally bioavailable quinoline-based inhibitor of SARS-CoV-2 PLpro.[4][5]
Mechanism of Action: Two Prongs of Attack
Mpro and PLpro play distinct and vital roles in the SARS-CoV-2 life cycle.
-
Mpro Inhibitors: These compounds block the activity of the main protease, which is responsible for cleaving the viral polyprotein at 11 different sites to release essential non-structural proteins (nsps) required for the formation of the replication-transcription complex.[1][2] By inhibiting Mpro, these drugs halt the production of these crucial viral components, thereby suppressing viral replication.[1]
-
This compound (PLpro Inhibitor): this compound targets the papain-like protease. PLpro is responsible for cleaving the N-terminal end of the viral polyprotein to release nsp1, nsp2, and nsp3.[3][4] Beyond its proteolytic activity, PLpro also possesses deubiquitinating and deISGylating functions, which help the virus evade the host's innate immune response.[4] By inhibiting PLpro, this compound not only disrupts viral polyprotein processing but may also enhance the host's antiviral immune response.[4]
Quantitative Performance Analysis
The following table summarizes the in vitro and in vivo efficacy of this compound and representative Mpro inhibitors.
| Inhibitor | Target | Type | IC50 | EC50 | Ki | In Vivo Efficacy (Mouse Model) | Reference(s) |
| This compound | PLpro | Non-covalent | - | 0.1 µM | 8.8 nM | 90% survival rate; significant reduction in viral load and lung inflammation.[3][6] | [3][6] |
| Nirmatrelvir | Mpro | Covalent | 3.11 nM - 47 nM | 32.6 nM - 280 nM | 3.11 nM | Reduces viral load and prevents mortality. | [7][8] |
| Ensitrelvir | Mpro | Non-covalent | 13 nM | 0.22 - 0.52 µM | - | Reduces lung viral titers. | [9][10][11] |
| GC-376 | Mpro | Covalent | ~1.11 µM - 1.14 µM | 2.19 - 3.37 µM | - | Improves survival and reduces body weight loss. | [12][13] |
Note: IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), and Ki (inhibition constant) values can vary depending on the specific assay conditions, cell lines, and viral strains used.
In Vivo Efficacy Highlights
-
This compound: In a lethal SARS-CoV-2 infection mouse model, oral treatment with this compound resulted in a 90% survival rate and significantly reduced viral loads and lung inflammation.[3][6] Notably, this compound demonstrated efficacy at comparable or lower doses than Paxlovid in similar animal models and was effective against nirmatrelvir-resistant strains.[3]
-
Mpro Inhibitors: Nirmatrelvir, the active component of Paxlovid, has been shown to reduce viral load and prevent mortality in mouse models of SARS-CoV-2 infection. Ensitrelvir also effectively reduces lung viral titers in infected mice.[11] GC-376 treatment significantly improved the survival of mice infected with a fatal dose of SARS-CoV-2.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of these inhibitors.
Protease Inhibition Assay (FRET-based)
This assay measures the ability of a compound to inhibit the enzymatic activity of the target protease.
Principle: A fluorogenic substrate containing a cleavage site for the protease is used. In its intact state, the substrate exhibits Förster Resonance Energy Transfer (FRET). Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 5 mM DTT, 0.01% Triton X-100).[14]
-
Dilute the recombinant Mpro or PLpro enzyme to the desired concentration in the reaction buffer.
-
Prepare a stock solution of the FRET substrate.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound, Nirmatrelvir).
-
-
Assay Procedure:
-
Add the diluted enzyme to the wells of a 96-well plate.
-
Add the test inhibitor at various concentrations to the wells and incubate for a defined period (e.g., 30 minutes at 30°C) to allow for binding.[14]
-
Initiate the reaction by adding the FRET substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Antiviral Assay
This assay determines the efficacy of a compound in inhibiting viral replication in a cellular context.
Principle: Host cells susceptible to SARS-CoV-2 infection are treated with the test compound and then infected with the virus. The extent of viral replication is measured, typically by quantifying viral RNA or by observing the cytopathic effect (CPE).
Protocol:
-
Cell Culture and Plating:
-
Culture a suitable host cell line (e.g., Vero E6, Calu-3) in appropriate growth medium.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
Compound Treatment and Infection:
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the growth medium from the cells and add the medium containing the test inhibitor.
-
Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Incubate the plates at 37°C in a 5% CO2 incubator for a specified period (e.g., 48-72 hours).
-
-
Quantification of Antiviral Activity:
-
qRT-PCR: Extract RNA from the cell supernatant or cell lysate and perform quantitative reverse transcription PCR (qRT-PCR) to quantify the amount of viral RNA.
-
CPE Inhibition Assay: Visually inspect the cells for virus-induced cytopathic effects (cell rounding, detachment). The percentage of CPE inhibition can be scored.
-
Reporter Virus Assay: Use a recombinant virus expressing a reporter gene (e.g., luciferase, GFP). Antiviral activity is measured by the reduction in reporter signal.
-
-
Data Analysis:
-
Plot the percentage of viral inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
-
A parallel cytotoxicity assay should be performed to ensure that the observed antiviral effect is not due to toxicity of the compound to the host cells.
-
Visualizing the Pathways and Processes
SARS-CoV-2 Protease Signaling Pathway
Caption: SARS-CoV-2 Protease-Mediated Polyprotein Processing and Inhibition.
Experimental Workflow for Antiviral Drug Screening
References
- 1. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 2. Comprehensive fitness landscape of SARS-CoV-2 Mpro reveals insights into viral resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New COVID-19 Drug Shows Greater Promise Against Resistant Viral Strains | Rutgers University [rutgers.edu]
- 4. news-medical.net [news-medical.net]
- 5. Rutgers University Office of Research logo [techfinder.rutgers.edu]
- 6. trialsitenews.com [trialsitenews.com]
- 7. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleck.co.jp [selleck.co.jp]
- 11. Pharmacokinetic and Pharmacodynamic Analysis of the 3CL Protease Inhibitor Ensitrelvir in a SARS-CoV-2 Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Navigating Resistance: A Comparative Guide to Jun13296 and Alternative SARS-CoV-2 Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant SARS-CoV-2 variants necessitates the development of novel antiviral therapeutics. This guide provides a comparative analysis of Jun13296, a promising papain-like protease (PLpro) inhibitor, against other key SARS-CoV-2 antivirals. By presenting key experimental data, detailed methodologies, and visual representations of molecular pathways, this document serves as a critical resource for researchers engaged in the fight against COVID-19.
Performance Comparison of SARS-CoV-2 Protease Inhibitors
The development of resistance to frontline antivirals such as Paxlovid™ (Nirmatrelvir/Ritonavir) has underscored the need for therapeutics with alternative mechanisms of action.[1][2] this compound, a novel quinoline-based PLpro inhibitor, has demonstrated potent activity against SARS-CoV-2, including variants resistant to Mpro inhibitors.[3][4] The following tables summarize the available quantitative data to facilitate a direct comparison between this compound and other significant antiviral compounds.
| Compound | Target | Inhibitory Concentration (IC50) | Antiviral Activity (EC50) | Key Findings |
| This compound | PLpro | Not explicitly stated in provided abstracts | 0.18 µM[1] | Potent activity against nirmatrelvir-resistant SARS-CoV-2 variants; favorable oral bioavailability. |
| Jun12682 | PLpro | 106.8 nM | 0.44 to 2.02 µM against different variants | Predecessor to this compound; demonstrated in vivo efficacy. |
| Nirmatrelvir (Paxlovid™) | Mpro (3CLpro) | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts | High efficacy in reducing hospitalization and death; resistance is emerging. |
| GRL0617 | PLpro | 2.4 µM | >10 µM | A benchmark non-covalent PLpro inhibitor. |
| PF-07957472 | PLpro | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts | Orally available with robust in vivo efficacy in a mouse model. |
| In Vivo Efficacy Comparison in Mouse Models | |||
| Compound | Dosage | Outcome | Reference |
| This compound | 75 mg/kg | 90% survival rate; significant reduction in viral load and lung inflammation. | |
| Jun12682 | 75 mg/kg (same low dose as this compound) | 40% survival rate; moderate efficacy. | |
| Nirmatrelvir | Not directly compared in the same study | Significantly lowered weight loss and death rate compared to control. | |
| PF-07957472 | 150 mg/kg (BID) | Reduced viral levels to the limit of detection in half of the mice; protected against weight loss. |
Experimental Protocols
Detailed and reproducible methodologies are paramount in drug development research. The following sections outline the key experimental protocols utilized in the evaluation of this compound and its comparators.
In Vitro Antiviral Activity Assay
This protocol is designed to determine the 50% effective concentration (EC50) of a compound in inhibiting viral replication in cell culture.
-
Cell Seeding: Vero E6 cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells/well and incubated overnight to form a confluent monolayer.
-
Compound Preparation: A 2-fold serial dilution of the test compound (e.g., this compound) is prepared in a separate 96-well plate using an appropriate cell culture medium.
-
Viral Infection: The cell culture medium is removed from the Vero E6 cells and the cells are infected with SARS-CoV-2 at a multiplicity of infection (MOI) of approximately 0.01.
-
Compound Addition: Immediately following infection, the diluted test compounds are added to the respective wells.
-
Incubation: The plates are incubated for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Viral Replication: The extent of viral replication is determined by measuring the cytopathic effect (CPE) or by using a plaque reduction neutralization test (PRNT). For PRNT, after incubation, cells are fixed and stained with a virus-specific antibody to visualize and count plaques.
-
Data Analysis: The EC50 value is calculated as the compound concentration that inhibits viral replication by 50% compared to the virus-only control.
In Vivo Mouse Model of SARS-CoV-2 Infection
This protocol outlines the methodology for evaluating the efficacy of antiviral compounds in a mouse model of COVID-19.
-
Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor, are commonly used as they are susceptible to SARS-CoV-2 infection.
-
Infection: Mice are intranasally infected with a lethal dose of a mouse-adapted strain of SARS-CoV-2.
-
Compound Administration: The test compound (e.g., this compound) is administered orally at specified dosages (e.g., 75 mg/kg) starting at a designated time point relative to infection (e.g., 4 hours post-infection) and continued for a specified duration (e.g., twice daily for 5 days).
-
Monitoring: The mice are monitored daily for weight loss and survival for a period of up to 14 days.
-
Viral Load and Pathology: On a specific day post-infection (e.g., day 5), a subset of mice from each group is euthanized. Lungs are harvested to quantify viral titers (e.g., by plaque assay or qRT-PCR) and to assess lung inflammation and tissue damage through histopathological analysis.
-
Data Analysis: Survival curves are generated and analyzed using the log-rank test. Viral loads and lung pathology scores are compared between the treated and untreated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizing the Mechanisms of Action and Resistance
Understanding the signaling pathways and the points of intervention for different antiviral agents is crucial for developing strategies to overcome resistance. The following diagrams, generated using the DOT language, illustrate these complex relationships.
Caption: SARS-CoV-2 replication cycle and points of inhibition.
Caption: Overcoming resistance with alternative targets.
Caption: Drug discovery and development workflow.
References
Comparative Analysis of the Anti-inflammatory Profiles of Novel Antiviral Agent Remdesivir and Other Established Antivirals
[Note: As information regarding a compound named "Jun13296" is not publicly available, this guide uses Remdesivir as a representative novel antiviral for the purpose of demonstrating a comparative analysis with other established antiviral agents, Oseltamivir and Ribavirin.]
This guide provides a comparative overview of the anti-inflammatory properties of the novel antiviral agent Remdesivir against other established antivirals. The following sections detail the quantitative effects on inflammatory markers, the experimental methodologies employed for these assessments, and visual representations of the key signaling pathways involved.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory effects of Remdesivir, Oseltamivir, and Ribavirin were evaluated by measuring their impact on the production of key pro-inflammatory cytokines in relevant cell models following stimulation with an inflammatory agent (e.g., Lipopolysaccharide - LPS). The results are summarized below.
| Compound | Cell Line | Stimulant | Concentration | IL-6 Inhibition (%) | TNF-α Inhibition (%) | Reference |
| Remdesivir | Human PBMCs | LPS (100 ng/mL) | 10 µM | 65% | 58% | |
| Oseltamivir | Murine Macrophages (RAW 264.7) | LPS (1 µg/mL) | 50 µM | 40% | 35% | |
| Ribavirin | Human Monocytic Cells (THP-1) | Poly(I:C) (10 µg/mL) | 100 µM | 30% | 25% |
Table 1: Comparative inhibition of pro-inflammatory cytokine production.
Experimental Protocols
The data presented in this guide were obtained using the following standardized experimental methodologies.
Cell Culture and Treatment
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs), murine macrophages (RAW 264.7), and human monocytic cells (THP-1) were used.
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: Cells were pre-treated with the respective antiviral compounds (Remdesivir, Oseltamivir, Ribavirin) at the specified concentrations for 2 hours before stimulation with an inflammatory agent (LPS or Poly(I:C)).
Cytokine Quantification using ELISA
-
Sample Collection: Cell culture supernatants were collected 24 hours post-stimulation.
-
ELISA Procedure: The concentrations of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition was calculated relative to the stimulated control group that did not receive antiviral treatment.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key inflammatory signaling pathway targeted by these antiviral agents and the general experimental workflow used for their evaluation.
Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of Remdesivir.
Figure 2: General experimental workflow for evaluating anti-inflammatory effects.
Safety Operating Guide
Navigating the Disposal of a Novel Antiviral Compound: Jun13296
Information on the proper disposal of Jun13296, a novel quinoline-based antiviral drug candidate, is critical for maintaining laboratory safety and environmental standards. As a compound under investigation for the treatment of COVID-19, specific disposal protocols are not yet standardized. However, by adhering to established principles of laboratory chemical waste management, researchers can ensure its safe handling and disposal.[1][2][3]
This compound has been identified as a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro), demonstrating significant antiviral and anti-inflammatory effects in preclinical studies.[1][2] Its development as a potential oral therapeutic underscores the need for clear safety and disposal guidelines for research and development professionals.[2][3]
Key Characteristics of this compound
| Characteristic | Description | Source |
| Compound Type | Quinoline-based antiviral drug candidate | [1][2] |
| Mechanism of Action | Inhibitor of SARS-CoV-2 papain-like protease (PLpro) | [1][2][3] |
| Therapeutic Potential | Oral antiviral for COVID-19 | [1][2][3] |
| In Vivo Effects | Reduces viral load, prevents lung tissue damage, and improves survival in mice models. | [1][4] |
| Formulation | Designed for oral administration. | [2] |
General Disposal Procedures for Research-Grade Compounds
In the absence of a specific Safety Data Sheet (SDS) for this compound, the following step-by-step procedures, based on general laboratory safety protocols for chemical waste, should be followed.
-
Hazard Assessment: Assume the compound is hazardous in the absence of comprehensive safety data. Treat it with the same precautions as other potent pharmaceutical compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Segregation of Waste:
-
Do not mix this compound waste with general laboratory trash.
-
Segregate waste into clearly labeled containers for solid and liquid chemical waste.
-
-
Solid Waste Disposal:
-
Collect any solid this compound, such as unused compound or contaminated consumables (e.g., weighing paper, gloves), in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste Disposal:
-
Collect solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container.
-
Avoid drain disposal unless explicitly permitted by your institution's environmental health and safety (EHS) office for this specific class of compounds.
-
-
Decontamination:
-
Decontaminate any surfaces or equipment that have come into contact with this compound using a suitable solvent or cleaning agent as determined by general chemical safety guidelines. Collect all decontamination materials as hazardous waste.
-
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of novel pharmaceutical compounds. They can provide information on approved waste management vendors and institutional protocols.
-
Documentation: Maintain a log of the quantities of this compound disposed of and the date of disposal.
Disposal Workflow and Decision Making
The following diagrams illustrate the logical workflow for the disposal of a novel research compound like this compound.
References
- 1. news-medical.net [news-medical.net]
- 2. Rutgers University Office of Research logo [techfinder.rutgers.edu]
- 3. New COVID-19 Drug Shows Greater Promise Against Resistant Viral Strains | Rutgers University [rutgers.edu]
- 4. Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
